Product packaging for 2-Bromo-1-ethoxy-4-fluorobenzene(Cat. No.:CAS No. 326-69-2)

2-Bromo-1-ethoxy-4-fluorobenzene

Cat. No.: B1278563
CAS No.: 326-69-2
M. Wt: 219.05 g/mol
InChI Key: IGEBFOLPVFBPNV-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-fluorobenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFO B1278563 2-Bromo-1-ethoxy-4-fluorobenzene CAS No. 326-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBFOLPVFBPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442768
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-69-2
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 326-69-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-ethoxy-4-fluorobenzene (CAS No. 326-69-2), a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. This document consolidates key chemical and physical properties, safety and handling information, and a detailed, plausible experimental protocol for its synthesis via the Williamson ether synthesis. The content is structured to serve as a practical resource for laboratory and research applications, with quantitative data presented in clear tabular formats and a visualization of the synthetic pathway using the DOT language.

Chemical Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with bromo, ethoxy, and fluoro groups.[1] These functional groups contribute to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both bromine and fluorine atoms can enhance the reactivity of the aromatic ring in certain chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 326-69-2[1][2][3][4][5][6][7][8]
Molecular Formula C₈H₈BrFO[1][3][4][6]
Molecular Weight 219.05 g/mol [4]
Appearance Liquid[3]
Boiling Point 232.228 °C at 760 mmHg[3]
Density 1.457 g/cm³[3]
Storage Temperature Room Temperature[3]

Synthesis of this compound

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for the ethylation of substituted phenols.

Materials:

  • 2-Bromo-4-fluorophenol

  • Iodoethane (or Bromoethane)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 equivalent) and a suitable anhydrous solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. If using sodium hydride, it should be added cautiously in portions to a cooled solution of the phenol in DMF.

  • Ethylating Agent Addition: To the stirred suspension, add iodoethane or bromoethane (1.1 - 1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products 2_Bromo_4_fluorophenol 2-Bromo-4-fluorophenol Reaction Williamson Ether Synthesis in Anhydrous Solvent (e.g., Acetone) Heat to Reflux 2_Bromo_4_fluorophenol->Reaction Iodoethane Iodoethane Iodoethane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Target_Molecule This compound Reaction->Target_Molecule Byproducts Inorganic Salts Reaction->Byproducts

Caption: Proposed Williamson Ether Synthesis Pathway for this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[1]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[2][9] Handle in a well-ventilated area, preferably a chemical fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]

Spectroscopic Data

While a comprehensive set of publicly available, experimentally verified spectra for this compound is limited, typical spectroscopic features can be predicted based on its structure. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show a triplet and a quartet characteristic of the ethoxy group. The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the bromine and fluorine substituents.

  • ¹³C NMR: The spectrum should exhibit eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).

  • IR Spectroscopy: Key absorption bands would include C-H stretching from the aromatic ring and the ethyl group, C-O-C stretching of the ether linkage, and C-Br and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis.[1] Its utility lies in the potential for further functionalization through reactions involving the bromine atom (e.g., cross-coupling reactions) or electrophilic aromatic substitution, guided by the directing effects of the existing substituents. This makes it a useful intermediate for creating libraries of compounds for screening in drug discovery and materials science.

G Potential Synthetic Utility of this compound cluster_reactions Synthetic Transformations cluster_products Potential Products Start This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) Start->CrossCoupling at Bromine Lithiation Metal-Halogen Exchange (e.g., with n-BuLi) Start->Lithiation at Bromine EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->EAS on Ring Aryl_Derivatives Aryl or Heteroaryl Derivatives CrossCoupling->Aryl_Derivatives Organometallic Aryllithium Intermediate Lithiation->Organometallic Quench with Electrophile Substituted_Derivatives Further Substituted Aromatics EAS->Substituted_Derivatives Organometallic->Substituted_Derivatives Quench with Electrophile

Caption: Logical Workflow of Potential Synthetic Transformations.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided a consolidated source of its known properties, a detailed proposed synthesis protocol, and essential safety information. Researchers and drug development professionals can utilize this document as a foundational resource for the safe and effective use of this compound in their work. It is imperative to always consult up-to-date safety documentation from suppliers and to perform appropriate analytical characterization of all synthesized materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethoxy-4-fluorobenzene is a halogenated aromatic ether with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of bromo, ethoxy, and fluoro substituents on the benzene ring offers multiple sites for further functionalization, making it a valuable intermediate for medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed synthetic route and predicted analytical characterization of this compound.

Proposed Synthesis

A plausible and efficient two-step synthesis of this compound is proposed, commencing with the commercially available 4-fluorophenol. The synthesis involves an initial electrophilic bromination followed by a Williamson ether synthesis.

Synthesis Workflow

Synthesis_Workflow 4-Fluorophenol 4-Fluorophenol Step1 Step 1: Electrophilic Bromination 4-Fluorophenol->Step1 Bromine (Br2) Bromine (Br2) Bromine (Br2)->Step1 Dichloroethane Dichloroethane Dichloroethane->Step1 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol Step1->2-Bromo-4-fluorophenol High Regioselectivity Step2 Step 2: Williamson Ether Synthesis 2-Bromo-4-fluorophenol->Step2 Ethyl Iodide Ethyl Iodide Ethyl Iodide->Step2 Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->Step2 Acetone Acetone Acetone->Step2 This compound This compound Step2->this compound Formation of Ether Linkage

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluorophenol [1][2]

This procedure is adapted from the bromination of 4-fluorophenol.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorophenol (1.0 eq) in dichloroethane.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloroethane via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-Bromo-4-fluorophenol.

Step 2: Synthesis of this compound [3][4][5]

This procedure is a standard Williamson ether synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Alkylation: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a 10% aqueous sodium hydroxide solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Characterization

The following section details the predicted analytical data for the characterization of this compound.

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Product Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H NMR, ¹³C NMR) Pure_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Pure_Product->MS Molecular Weight and Formula IR Infrared Spectroscopy (IR) Pure_Product->IR Functional Group Identification

Caption: Standard workflow for the characterization of a synthesized organic compound.

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted physical and spectroscopic data for this compound.

Table 1: Predicted Physical Properties

PropertyPredicted Value
Molecular FormulaC₈H₈BrFO
Molecular Weight219.05 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~230-240 °C (at 760 mmHg)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30dd1HAr-H
~7.05m1HAr-H
~6.90dd1HAr-H
4.08q2H-O-CH₂ -CH₃
1.45t3H-O-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0 (d, J ≈ 245 Hz)C -F
~152.0C -O
~125.0 (d, J ≈ 8 Hz)Ar-C H
~118.0 (d, J ≈ 23 Hz)Ar-C H
~116.0 (d, J ≈ 25 Hz)Ar-C H
~113.0 (d, J ≈ 9 Hz)C -Br
~65.0-O-CH₂ -CH₃
~15.0-O-CH₂-CH₃

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Data
IR (Infrared) Spectroscopy ~3050-3100 cm⁻¹ (Ar C-H stretch)~2850-2980 cm⁻¹ (Aliphatic C-H stretch)~1500-1600 cm⁻¹ (Ar C=C stretch)~1250 cm⁻¹ (Ar-O-C stretch)~1040 cm⁻¹ (C-O stretch)~1100 cm⁻¹ (C-F stretch)~600-700 cm⁻¹ (C-Br stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 218 & 220 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS) interface.

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis, involving electrophilic bromination and Williamson ether synthesis, offers a reliable route to this valuable chemical intermediate. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support further research and development in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethoxy-4-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a plausible synthetic pathway.

Core Physical Properties

The physical state of this compound at standard temperature and pressure is a liquid.[1] Like many other haloarenes, it is a colorless liquid.[2] The key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Boiling Point 232.228 °C at 760 mmHg[1]
Density 1.457 g/cm³[1]
Melting Point Not available
Solubility Insoluble in water.[3] Expected to be soluble in common organic solvents like ethanol, ether, and benzene.
CAS Number 326-69-2[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a liquid, the capillary method offers a reliable means of determination.

Methodology:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil in a Thiele tube).

  • Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Experimental setup for boiling point determination.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Methodology:

  • Pycnometer Preparation: A clean, dry pycnometer is weighed accurately (m₁).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • Weighing with Sample: The filled pycnometer is weighed (m₂).

  • Calibration with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density (ρ_water). It is then weighed again (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a compound.

Methodology:

  • Solvent Selection: A range of common laboratory solvents with varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).

  • Sample Addition: To a series of small test tubes, each containing approximately 1 mL of a different solvent, a small amount (e.g., 10-20 mg) of this compound is added.

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For a more quantitative measure, the shake-flask method followed by analytical quantification (e.g., GC or HPLC) would be employed.

Plausible Synthetic Pathway

The following diagram illustrates a generalized workflow for a potential synthesis.

G Start Starting Material (e.g., 3-Bromo-4-fluorophenol) Step1 Ethylation (e.g., Williamson Ether Synthesis) Start->Step1 Reagents: Ethyl iodide, Base (e.g., K₂CO₃) Product This compound Step1->Product

Caption: Plausible synthesis of this compound.

Conclusion

This technical guide provides a summary of the core physical properties of this compound and outlines detailed, standardized protocols for their experimental determination. The provided data and methodologies are intended to support researchers and scientists in the safe and effective use of this compound in their research and development endeavors. Further experimental investigation is required to definitively determine properties such as melting point and to quantify its solubility in a range of organic solvents.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-1-ethoxy-4-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-ethoxy-4-fluorobenzene, a halogenated aromatic ether with potential applications as a building block in medicinal chemistry and materials science. Due to the absence of specific quantitative solubility data in public literature, this document focuses on its predicted physicochemical properties and provides a detailed experimental protocol for the empirical determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers requiring this critical parameter for reaction design, purification, formulation, and drug development.

Introduction

This compound (CAS No. 326-69-2) is a substituted aromatic compound whose structural motifs are of interest in the synthesis of complex organic molecules.[1] Halogenated and alkoxy-containing benzene derivatives are common scaffolds in the development of active pharmaceutical ingredients (APIs) and functional materials. A thorough understanding of the solubility of such intermediates is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and for formulation studies.

Physicochemical Properties and Identifiers

The molecular structure of this compound, featuring a polar ether group and lipophilic halogenated aromatic ring, suggests a nuanced solubility profile. Key identifiers and predicted physicochemical properties are summarized below. It is critical to note that much of this data is predicted and should be confirmed experimentally.

Identifier / Property Value Source
CAS Number 326-69-2[1]
Molecular Formula C₈H₈BrFON/A
Molecular Weight 219.05 g/mol [2]
Appearance N/AN/A
Boiling Point 232.2 °C at 760 mmHg (Predicted)[3]
Density 1.457 g/cm³ (Predicted)[3]
Flash Point 113.2 °C (Predicted)[3]
Solubility No data available[3]

Qualitative Solubility Prediction

The principle of "like dissolves like" provides a basis for predicting the qualitative solubility of this compound.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's benzene ring and bromine atom contribute to its non-polar character. Therefore, it is expected to have moderate to good solubility in non-polar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): The presence of the ethoxy group (-OCH₂CH₃) introduces a polar ether linkage capable of acting as a hydrogen bond acceptor. This suggests good solubility in polar aprotic solvents that can engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The compound should be soluble in alcohols like ethanol and methanol, which can interact with the ether oxygen.

  • Aqueous Solubility: Due to its significant hydrophobic surface area from the aromatic ring and halogens, this compound is expected to be poorly soluble in water.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[5] The concentration of the resulting saturated solution can be accurately measured using High-Performance Liquid Chromatography (HPLC).[6][7]

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.[5]

Materials and Equipment:

  • This compound (solid)

  • High-purity organic solvents of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[5][8]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.[6]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).

Analysis by HPLC

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system under the same conditions as the standards.[6]

  • Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation & Equilibration cluster_process Sample Processing cluster_analysis Analysis & Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Shake (24-72h at const. T) B->C D Centrifuge to Settle Solid C->D Equilibration Complete E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample with Known Factor E->F I Inject Diluted Sample into HPLC F->I Ready for Analysis G Prepare Standard Solutions H Generate HPLC Calibration Curve G->H J Calculate Final Solubility (mg/mL) H->J I->J

Diagram 1: Workflow for determining solubility via the shake-flask method and HPLC analysis.

Representative Synthetic Pathway

While the exact synthesis of this compound is not detailed in readily available literature, a plausible route can be inferred from standard organic chemistry transformations. A common method for introducing a bromine atom to an activated benzene ring involves electrophilic aromatic substitution. The starting material would likely be 1-ethoxy-4-fluorobenzene, which is then brominated.

G Diagram 2: Logical Workflow for a Representative Synthesis A Start: 1-Ethoxy-4-fluorobenzene D Reaction: Electrophilic Aromatic Substitution A->D B Reagent: Bromine (Br2) B->D C Catalyst: Lewis Acid (e.g., FeBr3) C->D E Workup & Purification: (e.g., Washing, Distillation) D->E F Product: this compound E->F

Diagram 2: A plausible synthetic pathway for this compound.

Data Presentation Table for Experimental Results

Researchers can use the following table to systematically record solubility data obtained through the experimental protocol described above.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Notes
HexaneNon-Polar25
TolueneNon-Polar25
DichloromethanePolar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
Dimethylformamide (DMF)Polar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25
WaterPolar Protic25

Conclusion

While quantitative solubility data for this compound is not currently documented in public sources, its molecular structure suggests it will be soluble in a range of common polar aprotic and non-polar organic solvents and poorly soluble in water. For drug development and process chemistry, where precision is essential, this predicted behavior is insufficient. This technical guide provides a robust and detailed experimental framework, centered on the isothermal shake-flask method coupled with HPLC analysis, to empower researchers to generate the accurate and reliable solubility data required for their work. The provided workflows and data tables offer a systematic approach to determining and recording this critical physicochemical property.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-ethoxy-4-fluorobenzene. The information herein is intended to support research, drug development, and quality control activities where this compound is utilized. This guide includes a table of predicted spectral data, a comprehensive experimental protocol for spectral acquisition, and a visualization of the molecular structure with proton assignments and coupling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectral data for this compound has been predicted based on established additive models for substituent effects on aromatic chemical shifts and typical coupling constants. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS), and coupling constants (J) are in Hertz (Hz).

Signal AssignmentPredicted Chemical Shift (δ) (ppm)Predicted MultiplicityIntegrationPredicted Coupling Constants (J) (Hz)
H-3~7.2 - 7.4Doublet of doublets (dd)1H⁴JH3-H5 ≈ 2.5-3.0 Hz, ⁴JH3-F ≈ 4.5-5.0 Hz
H-5~6.9 - 7.1Triplet of doublets (td) or Doublet of doublet of doublets (ddd)1H³JH5-H6 ≈ 8.5-9.0 Hz, ⁴JH5-H3 ≈ 2.5-3.0 Hz, ³JH5-F ≈ 8.5-9.5 Hz
H-6~6.8 - 7.0Doublet of doublets (dd)1H³JH6-H5 ≈ 8.5-9.0 Hz, ⁵JH6-F ≈ 0-1 Hz
-OCH₂CH₃~4.0 - 4.2Quartet (q)2H³JCH₂-CH₃ ≈ 7.0 Hz
-OCH₂CH₃~1.3 - 1.5Triplet (t)3H³JCH₃-CH₂ ≈ 7.0 Hz

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the two sets of protons of the ethoxy group.

  • Aromatic Region (δ 6.8 - 7.4 ppm): The electron-donating ethoxy group and the halogen substituents (bromo and fluoro) will influence the chemical shifts of the aromatic protons. The proton at position 3 (H-3), being ortho to the bromine atom, is expected to be the most downfield of the aromatic signals. It will likely appear as a doublet of doublets due to coupling with H-5 (meta coupling) and the fluorine atom. The proton at position 5 (H-5) will experience coupling from H-6 (ortho coupling), H-3 (meta coupling), and the fluorine atom (ortho coupling), leading to a complex multiplet, likely a triplet of doublets or a doublet of doublet of doublets. The proton at position 6 (H-6), ortho to the ethoxy group, is expected to be the most upfield of the aromatic protons and should appear as a doublet of doublets due to ortho coupling with H-5 and a small para coupling to the fluorine atom.

  • Ethoxy Group (δ 1.3 - 4.2 ppm): The ethoxy group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift. The splitting pattern arises from the coupling between the methylene and methyl protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

a) Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or Benzene-d₆). Chloroform-d is a common choice for its versatility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. Ensure a homogeneous solution is obtained.

b) Instrument Parameters (for a 400 MHz Spectrometer)
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: A range of approximately -2 to 12 ppm is suitable for most organic molecules.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Receiver Gain: The receiver gain should be optimized for the specific sample and instrument to avoid signal clipping and maximize sensitivity.

Visualizations

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Coupling Pathways

Caption: Predicted proton-proton and proton-fluorine coupling relationships.

A Technical Guide to the Predicted ¹³C NMR Spectral Data of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1-ethoxy-4-fluorobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted chemical shifts based on established substituent effects. It also outlines a general experimental protocol for the acquisition of ¹³C NMR data for similar small organic molecules and includes a workflow for spectral analysis. This guide is intended to assist researchers in the identification and characterization of this and related compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted using the principle of additivity of substituent chemical shifts (SCS) on a benzene ring. The base chemical shift of benzene (128.5 ppm) was modified by the known SCS effects of bromo, ethoxy, and fluoro substituents. The predicted values are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1 (-OEt)154 - 159Quaternary carbon, deshielded by the electronegative oxygen atom.
C2 (-Br)112 - 117Quaternary carbon, shielded by the "heavy atom effect" of bromine.
C3115 - 120Shielded due to the ortho effect of the ethoxy group and influenced by the meta bromine.
C4 (-F)158 - 163 (d, ¹JCF ≈ 245 Hz)Quaternary carbon, strongly deshielded by the fluorine atom with a characteristic large one-bond C-F coupling constant.
C5118 - 123 (d, ²JCF ≈ 22 Hz)Shielded due to the ortho effect of the fluorine atom, showing a smaller two-bond C-F coupling.
C6110 - 115 (d, ³JCF ≈ 8 Hz)Shielded due to the para effect of the fluorine atom and ortho to the bromine, with a small three-bond C-F coupling.
-OCH₂CH₃64 - 68Methylene carbon of the ethoxy group.
-OCH₂CH₃14 - 16Methyl carbon of the ethoxy group.

Note: The predicted chemical shifts are estimations and may vary from experimental values. The coupling constants (J) are typical values for fluoroaromatic compounds.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the solid compound or pipette 20-100 µL of a liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, the residual solvent peak is used as a secondary reference.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) is recommended.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This can be done manually or automatically to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton broadband decoupling is typically used (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected ¹³C chemical shifts.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically used to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis. For routine qualitative spectra, a shorter delay may be used.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, anywhere from 128 to several thousand scans may be necessary depending on the sample concentration.

    • Temperature: The experiment is usually run at a constant temperature, typically 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of the peaks in the spectrum are identified and listed.

Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of NMR spectra, from initial sample handling to the final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Sample Weighing & Dissolution Solvent Solvent Selection (Deuterated) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Locking & Shimming Tube->Lock Tune Tuning & Matching Lock->Tune Acquire Setting Parameters & Acquisition Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing Phase->Reference PeakPick Peak Picking & Integration Reference->PeakPick Assign Signal Assignment (1D & 2D NMR) PeakPick->Assign Structure Structure Elucidation / Verification Assign->Structure

Caption: A generalized workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Bromo-1-ethoxy-4-fluorobenzene, a compound of interest in synthetic chemistry and drug discovery. A thorough understanding of its fragmentation behavior under electron ionization (EI) is critical for its unambiguous identification and characterization in complex matrices. This document outlines the predicted fragmentation patterns, presents anticipated quantitative data, and provides a standardized experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] As a "hard" ionization method, EI imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[1] The process involves bombarding the sample with high-energy electrons (typically 70 eV), which results in the ejection of an electron from the molecule, forming a molecular ion radical cation (M•+). This molecular ion is often unstable and undergoes a series of predictable fragmentation pathways to yield smaller, more stable ions. The resulting mass spectrum serves as a molecular fingerprint, where the mass-to-charge ratio (m/z) of the fragments and their relative abundances provide valuable information for structural elucidation.[3]

For this compound (C8H8BrFO), the key structural features that dictate its fragmentation are the aromatic ring, the ethoxy group, and the two halogen substituents (bromine and fluorine). The presence of a bromine atom is particularly noteworthy due to its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, occurring in an approximate 1:1 natural abundance. This results in a distinctive M+2 peak for all bromine-containing fragments, which is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.[4]

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 219.05 g/mol .[5] The following table summarizes the expected quantitative data from an EI-MS analysis.

m/z (Predicted)Corresponding Fragment IonPlausible Relative Abundance (%)Notes
220/218[C8H8BrFO]•+ (M•+)40Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
192/190[C6H4BrFO]•+80Loss of ethylene (C2H4) from the ethoxy group.
139[C8H8FO]+30Loss of the bromine radical (•Br).
111[C6H4FO]+100Loss of ethylene from the [C8H8FO]+ ion; likely the base peak.
83[C5H4F]+25Further fragmentation of the aromatic ring.
75[C6H3]•+15Loss of H, F, and CO from the aromatic ring.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion (m/z 218/220). Subsequent fragmentation is proposed to proceed through the following key pathways:

  • Loss of Ethylene: A common fragmentation pathway for ethoxybenzenes is the loss of a neutral ethylene molecule (C2H4) via a McLafferty-type rearrangement, leading to the formation of a radical cation of 2-bromo-4-fluorophenol at m/z 190/192.[2]

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical, generating a cation at m/z 139.

  • Combined Loss of Ethylene and Bromine: The fragment ion at m/z 139 can further lose an ethylene molecule, or the ion at m/z 190/192 can lose a bromine radical, both pathways leading to the formation of the ion at m/z 111. This fragment is likely to be the base peak due to its stability.

  • Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller ions, such as the one observed at m/z 83.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

  • If analyzing a complex matrix, appropriate sample extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern for confirmation.

Mandatory Visualizations

Fragmentation_Pathway M [C8H8BrFO]•+ m/z 218/220 F1 [C6H4BrFO]•+ m/z 190/192 M->F1 - C2H4 F2 [C8H8FO]+ m/z 139 M->F2 - •Br F3 [C6H4FO]+ m/z 111 F1->F3 - •Br F2->F3 - C2H4

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection TIC TIC Detection->TIC Spectrum_Extraction Spectrum_Extraction TIC->Spectrum_Extraction Interpretation Interpretation Spectrum_Extraction->Interpretation

Caption: General experimental workflow for GC-MS analysis.

References

Navigating the Vibrational Landscape: An In-depth Technical Guide to the IR Spectrum of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique for elucidating the functional groups and bonding within a molecule. This guide provides a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum of 2-Bromo-1-ethoxy-4-fluorobenzene, a substituted aromatic ether with significant potential in medicinal chemistry and materials science.

Predicted Infrared Spectrum Analysis

While a direct experimental spectrum for this compound is not widely available in public spectral databases, a robust interpretation can be derived from the characteristic absorption frequencies of its constituent functional groups. The molecule's structure encompasses a 1,2,4-trisubstituted benzene ring, an ethoxy ether linkage, a bromine atom, and a fluorine atom. Each of these components will give rise to distinct vibrational modes in the infrared spectrum.

The analysis of the IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is instrumental in identifying key functional groups, while the latter provides a unique pattern for the molecule as a whole.

Data Presentation: Expected Characteristic IR Absorptions

The following table summarizes the predicted quantitative data for the key vibrational modes of this compound, based on established spectroscopic principles and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3100-3000Medium to WeakC-H StretchAromatic Ring
~2980-2850MediumC-H StretchEthoxy Group (-CH₂, -CH₃)
~1600 & ~1475Medium to StrongC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
~1040StrongSymmetric C-O-C StretchAryl Alkyl Ether
~1250-1100StrongC-F StretchAromatic Fluoride
~600-500Medium to StrongC-Br StretchAromatic Bromide
~900-675StrongC-H Out-of-Plane BendingSubstituted Aromatic Ring

Note: The exact positions and intensities of the peaks can be influenced by the electronic and steric effects of the substituents on the aromatic ring.

Key Spectral Features and Interpretation

Aromatic Ring Vibrations: The presence of the benzene ring will be indicated by weak to medium C-H stretching bands just above 3000 cm⁻¹[1][2][3][4]. More definitively, two pairs of sharp bands for the C=C in-ring stretching vibrations are expected around 1600 cm⁻¹ and 1475 cm⁻¹[1][5]. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will influence the pattern of weak overtone bands between 2000-1665 cm⁻¹ and, more significantly, the strong C-H out-of-plane bending ("oop") bands in the 900-675 cm⁻¹ region[1].

Ether Linkage: The most characteristic feature of the ether functional group is the strong C-O stretching vibration. For an aryl alkyl ether like this compound, two distinct and strong absorption bands are anticipated. An asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, and a symmetric stretch should appear near 1040 cm⁻¹[6][7][8].

Halogen Substituents: The carbon-halogen stretching vibrations are found in the lower frequency region of the spectrum. The C-F stretch in aromatic compounds typically gives rise to a strong band in the 1250-1100 cm⁻¹ range. The C-Br stretch is expected at a lower wavenumber, generally between 600 and 500 cm⁻¹, due to the greater mass of the bromine atom.

Aliphatic C-H Vibrations: The ethoxy group will contribute C-H stretching absorptions in the 2980-2850 cm⁻¹ region, which are characteristic of sp³ hybridized carbon atoms.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a highly effective and common sampling technique for obtaining an FTIR spectrum.[9][10]

Objective: To acquire the infrared spectrum of liquid this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound.

  • Pipette or dropper.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum:

    • Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum. A typical background scan involves 16 to 32 scans at a resolution of 4 cm⁻¹.[11]

  • Sample Application:

    • Place a small drop (1-2 drops are usually sufficient) of the liquid this compound sample directly onto the center of the ATR crystal.[12] Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the major absorption bands and assign them to the corresponding molecular vibrations based on the expected frequencies outlined in the data table.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a solvent-soaked lint-free wipe to remove all traces of the sample.[12]

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using IR spectroscopy.

Figure 1. Logical workflow for the IR spectrum analysis of a liquid sample.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By carefully analyzing the positions, intensities, and shapes of these bands, researchers can confirm the presence of the aromatic ring, the ether linkage, and the halogen substituents. The provided experimental protocol for ATR-FTIR spectroscopy offers a reliable method for obtaining high-quality spectral data. This in-depth guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-ethoxy-4-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of bromo, ethoxy, and fluoro groups on the benzene ring imparts specific reactivity and physicochemical properties. For researchers, scientists, and drug development professionals, ensuring the chemical integrity and stability of such reagents is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and a general framework for conducting stability studies.

General Stability and Factors Influencing Degradation

Halogenated aromatic compounds are generally characterized by a high degree of chemical stability due to the strength of the carbon-halogen and aromatic carbon-carbon bonds.[1] However, their stability can be compromised by several environmental factors. The key factors that can influence the stability of this compound include:

  • Temperature: Elevated temperatures can provide the activation energy required for degradation reactions. While generally stable at room temperature, prolonged exposure to heat should be avoided.[2]

  • Light: Many aromatic compounds are susceptible to photodegradation, especially upon exposure to UV light. Energy from light can promote the cleavage of chemical bonds.[3]

  • Moisture (Hydrolysis): Although aryl halides are generally resistant to hydrolysis under neutral conditions, the presence of activating or deactivating groups on the aromatic ring can influence this susceptibility. The ethoxy group may be susceptible to hydrolysis under acidic or basic conditions.

  • Air (Oxidation): While the aromatic ring itself is relatively stable to oxidation, the ethoxy group could be a site for oxidative degradation over long-term exposure to air.[3]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and some metals can catalyze or participate in degradation reactions.[4][5]

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred from the chemical structure. Aerobic degradation of halogenated aromatic compounds often proceeds via oxidation and hydroxylation of the aromatic ring, leading to the formation of (halo)catechols which are then subject to ring cleavage.[6] Another potential pathway is the cleavage of the ether bond.

G cluster_main Potential Degradation of this compound A This compound B Hydrolysis A->B Moisture / H+ / OH- C Oxidation A->C Oxygen / Light D Photodegradation A->D UV Light P1 2-Bromo-4-fluorophenol + Ethanol B->P1 P2 Oxidized Ring Products (e.g., Halogenated Catechols) C->P2 P3 Various Cleavage Products D->P3

A diagram of potential degradation pathways.

Recommended Handling and Storage Conditions

Proper handling and storage are crucial to maintain the stability and purity of this compound. The following tables summarize the recommended procedures based on best practices for air- and moisture-sensitive halogenated organic compounds.[3][5][7]

Table 1: Storage Recommendations

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4] Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes thermal degradation and reduces vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]Prevents oxidation and reaction with atmospheric moisture.
Light Store in an amber or opaque container.[3] Keep away from direct sunlight and UV sources.Prevents photodegradation.
Container Use a tightly sealed, chemically compatible container (e.g., glass with a PTFE-lined cap).Prevents contamination and exposure to air/moisture.
Location Store in a well-ventilated area, away from incompatible materials.[5] Use a designated cabinet for halogenated compounds if available.Ensures safety and prevents accidental reactions.

Table 2: Incompatible Materials

Class of MaterialExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous or explosive reactions.
Strong Bases Sodium Hydroxide, Potassium tert-butoxideMay promote hydrolysis or other reactions.
Strong Acids Sulfuric Acid, Nitric AcidMay catalyze hydrolysis of the ether linkage.

Proposed Protocol for Stability Testing

A formal stability study for this compound would require a detailed, validated protocol. The following is a general experimental framework based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines, which are a standard for stability testing of new drug substances.[8][9][10]

Objective: To evaluate the stability of this compound under various environmental conditions over time and to identify potential degradation products.

Materials and Methods:

  • Test Substance: At least three representative batches of this compound with a defined purity profile.

  • Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products. Purity and assay should be determined.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

    • Photostability: As per ICH Q1B guidelines (exposure to a combination of visible and UV light).[8]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Procedure:

    • Package the substance in containers that simulate the proposed storage and distribution packaging.

    • Place the samples in calibrated stability chambers set to the specified conditions.

    • At each time point, withdraw samples and analyze for appearance, assay, and degradation products.

    • Characterize any significant degradation products using techniques like LC-MS or NMR.

G cluster_workflow Proposed Stability Testing Workflow (ICH Q1A) cluster_conditions Storage Conditions start Select ≥3 Batches of This compound method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method storage Place Samples in Stability Chambers method->storage longterm Long-Term (e.g., 25°C/60% RH) accelerated Accelerated (e.g., 40°C/75% RH) photo Photostability (ICH Q1B) analysis Analyze Samples at Scheduled Time Points longterm->analysis accelerated->analysis photo->analysis evaluation Evaluate Data: - Assay - Impurity Profile - Mass Balance analysis->evaluation end Establish Re-test Period & Storage Conditions evaluation->end

A workflow for a proposed stability study.

Conclusion

While this compound is expected to be a relatively stable compound typical of its chemical class, its integrity can be affected by exposure to heat, light, moisture, and incompatible chemicals. For researchers and developers, adherence to stringent storage and handling protocols is essential for preserving its purity and ensuring the validity of experimental outcomes. The implementation of a systematic stability testing program, guided by principles outlined in ICH guidelines, is the definitive method for establishing a re-test period and optimal storage conditions.

References

2-Bromo-1-ethoxy-4-fluorobenzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-ethoxy-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 326-69-2). Due to the limited availability of specific quantitative safety and toxicological data for this compound, this guide also incorporates information from structurally similar compounds and established safety protocols for hazardous chemicals. All information derived from analogous compounds or general guidelines should be considered illustrative and used as a conservative basis for risk assessment and the implementation of safety procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

GHS Label Elements: [1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P330: Rinse mouth.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

Specific quantitative physical and chemical property data for this compound is limited. The following table summarizes the available information.

PropertyValue
Molecular Formula C₈H₈BrFO
CAS Number 326-69-2
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Density Data not available
Solubility Data not available

Exposure Controls and Personal Protective Equipment

A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.ANSI Z87.1To protect against chemical splashes to the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374To prevent skin contact. Inspect gloves before each use and change them immediately if contaminated.
Body Protection A flame-resistant lab coat, worn fully buttoned. A chemical-resistant apron may be necessary for procedures with a higher risk of splashing.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if ventilation is inadequate or for spill cleanup.To prevent inhalation of vapors or mists.

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

This protocol provides a framework for assessing the skin irritation potential of a chemical like this compound without the use of live animals.[2][3]

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Viability Assessment cluster_analysis Data Analysis & Classification prep_rhe Prepare Reconstructed Human Epidermis (RhE) tissue models apply_chem Topically apply test chemical and controls to the RhE tissue surface prep_rhe->apply_chem prep_chem Prepare test chemical (this compound) prep_chem->apply_chem prep_controls Prepare positive (e.g., 5% SDS) and negative (e.g., PBS) controls prep_controls->apply_chem incubate Incubate for a defined period (e.g., 60 minutes at 37°C) apply_chem->incubate rinse Rinse tissues to remove the test substance incubate->rinse post_incubate Post-incubation/recovery period (e.g., 42 hours) rinse->post_incubate viability_assay Assess cell viability using MTT assay post_incubate->viability_assay extract Extract formazan dye viability_assay->extract measure Measure optical density (OD) extract->measure calculate Calculate % cell viability relative to negative control measure->calculate classify Classify based on viability threshold (≤50% viability = Irritant) calculate->classify G spill Chemical Spill Occurs evacuate Alert personnel and evacuate the immediate area spill->evacuate assess Assess the spill (size, location, hazards) evacuate->assess ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) assess->ppe contain Contain the spill with inert absorbent material ppe->contain cleanup Collect absorbed material using non-sparking tools contain->cleanup neutralize Neutralize (if applicable and safe) - Not typically applicable for this compound package Place waste in a labeled, sealable container for hazardous waste cleanup->package decontaminate Decontaminate the spill area and affected equipment package->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose report Report the spill to the supervisor and EHS dispose->report

References

Navigating the Synthesis and Supply of 2-Bromo-1-ethoxy-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, purity, and synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene (CAS No. 326-69-2), a key intermediate for researchers, scientists, and professionals in drug development. This document outlines the current landscape of its supply, typical purity levels, and a plausible synthetic route, alongside methods for its characterization.

Commercial Availability and Purity

This compound is accessible through various chemical suppliers, catering to research and development needs. The compound is typically offered in quantities ranging from grams to kilograms, with purity levels generally meeting or exceeding 96%. While a detailed Certificate of Analysis (CoA) is often available upon purchase, publicly accessible, comprehensive analytical data such as NMR spectra and HPLC chromatograms are not consistently provided by all suppliers. Researchers should request a CoA to obtain specific batch purity and impurity profiles.

Below is a summary of representative commercial suppliers and typical product specifications:

SupplierCAS NumberPurityNotes
BLD Pharm326-69-2Information available upon requestOffers NMR, HPLC, LC-MS, UPLC & more documentation.[1]
2a biotech326-69-296%+Catalog No.: 2A-0119576

Synthesis and Purification: A Methodological Overview

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations found in patent literature and synthesis guides for related compounds.

A likely synthetic pathway involves the etherification of 2-bromo-4-fluorophenol. This precursor is a valuable starting material in its own right, with applications in the synthesis of kinase inhibitors like Afatinib.[2] The presence of the bromine atom facilitates various cross-coupling reactions, and the fluorine atom can enhance metabolic stability and binding affinity in target molecules.[2]

Proposed Experimental Protocol for the Synthesis of this compound:

Materials:

  • 2-Bromo-4-fluorophenol

  • Ethyl iodide or diethyl sulfate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., acetone, acetonitrile, DMF)

  • Deionized water

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorophenol in the chosen solvent.

  • Addition of Base: Add the base to the solution and stir for a predetermined time to facilitate the formation of the phenoxide salt.

  • Etherification: Introduce the ethylating agent (ethyl iodide or diethyl sulfate) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. The filtrate is then typically quenched with water and extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Quality Control and Analytical Characterization

To ensure the purity and structural integrity of this compound, a series of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct aromatic protons. While a publicly available, fully assigned spectrum for this specific molecule is scarce, analysis of related compounds such as 2-bromo-1-ethoxy-4-nitrobenzene can provide insights into the expected chemical shifts and coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the bromine atom (ipso-carbon) may exhibit a shift influenced by the 'heavy atom effect'.[3]

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development for similar aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight of the compound.

The general workflow for the quality control of synthesized this compound is illustrated in the following diagram:

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_release Product Release Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Verification HPLC HPLC Purity Analysis Purification->HPLC Purity Assessment GCMS GC-MS Analysis Purification->GCMS Identity & Purity Confirmation CoA Certificate of Analysis Generation NMR->CoA HPLC->CoA GCMS->CoA FinalProduct Commercially Available This compound CoA->FinalProduct

Quality Control Workflow for this compound.

Applications in Drug Discovery and Development

Bromoaromatic compounds are pivotal in fine chemical manufacturing, serving as versatile building blocks for complex molecules in pharmaceuticals and other industries.[4] The carbon-bromine bond is amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

While specific signaling pathways directly modulated by this compound are not documented, its structural motifs are present in molecules of medicinal interest. For instance, related bromo- and ethoxy- substituted phenyl derivatives are intermediates in the synthesis of SGLT-2 inhibitors like Dapagliflozin, which are used in the treatment of type 2 diabetes.[5][6] The strategic placement of bromo and fluoro substituents on the aromatic ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.

The following diagram illustrates the potential role of this compound as a building block in a drug discovery workflow:

DrugDiscovery_Workflow Start This compound (Building Block) Reaction1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2 Further Synthetic Modifications Intermediate->Reaction2 LeadCompound Lead Compound Generation Reaction2->LeadCompound Optimization Lead Optimization (SAR Studies) LeadCompound->Optimization Candidate Drug Candidate Optimization->Candidate

Role in a Drug Discovery Workflow.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1-ethoxy-4-fluorobenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of particular importance in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The strategic incorporation of fluorine and ethoxy groups into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-1-ethoxy-4-fluorobenzene with a variety of arylboronic acids, yielding 2-aryl-1-ethoxy-4-fluorobenzene derivatives. These products serve as valuable intermediates for the synthesis of novel therapeutic agents.

The general transformation is depicted below:

Scheme 1: Suzuki Coupling of this compound with Arylboronic Acids

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on optimized conditions for structurally similar substrates, such as 1-bromo-4-fluorobenzene and various bromopyridines, and serves as a strong indicator of expected performance.[1] Optimal conditions for specific substrates may vary and require further optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001291
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001694
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF/H₂O (9:1)901888
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O (5:1)802485
54-Vinylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)n-Butanol1101089
64-Carboxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1002082

*Yields are representative and based on analogous Suzuki-Miyaura coupling reactions of other haloarenes and may vary for the specific substrate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Rubber septum

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Oil bath with temperature control

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1-ethoxy-4-fluorobenzene product.

Visualizations

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Catalytic_Cycle cluster_0 Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0:e->PdII:w R-X OxAdd Oxidative Addition PdII_Ar R-Pd(II)Ln-Ar PdII:e->PdII_Ar:w Ar-B(OH)2, Base Transmetal Transmetalation PdII_Ar:s->Pd0:s Product R-Ar PdII_Ar:n->Product:n RedElim Reductive Elimination RX R-X (Aryl Halide) ArBOH2 Ar-B(OH)2 (Arylboronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound with arylboronic acids.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Catalyst Loading) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 2-Bromo-1-ethoxy-4-fluorobenzene, a valuable building block for the synthesis of a variety of complex molecules. The presence of the ethoxy and fluoro groups can influence the electronic properties of the aromatic ring and, consequently, the reactivity in cross-coupling reactions.

Reaction Principle and Key Parameters

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]

The success of the reaction is highly dependent on the careful selection of the following parameters:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3]

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. Commonly used ligands include those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos) families.[4]

  • Base: A non-nucleophilic base is required to deprotonate the amine. The choice of base depends on the pKa of the amine and the tolerance of other functional groups in the substrates. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[1][5]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[1] The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligand.[1]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical quantitative data for the Buchwald-Hartwig amination of various aryl bromides with different classes of amines. This data is intended to provide a reference for the expected range of reaction parameters and yields for the amination of this compound.

Table 1: Amination of Aryl Bromides with Diarylamines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
DiphenylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018>95
CarbazolePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane11024~90
PhenoxazinePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (1.5)Toluene10012>90

Table 2: Amination of Aryl Bromides with Alkylamines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)SPhos (2)NaOtBu (1.4)Toluene8016~85-95
CyclohexylaminePd₂(dba)₃ (1.5)XPhos (3)LiHMDS (1.5)THF6524~80-90
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10018>95

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of an aryl bromide. These should be adapted and optimized for the specific reaction of this compound with the desired amine.

General Protocol for Amination with a Solid Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride or water.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-ethoxy-2-fluorophenyl)amine derivative.

General Protocol for Amination with a Liquid or Gaseous Amine

Materials:

  • Same as the general protocol above, with the amine being a liquid or gas.

Procedure:

  • Follow steps 1-4 of the general protocol for solid amines.

  • Add this compound to the reaction mixture.

  • If the amine is a liquid, add it to the reaction mixture via syringe. If the amine is a gas, it can be bubbled through the solution or added as a solution in a suitable solvent.

  • Seal the reaction vessel tightly.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress as described previously.

  • Upon completion, cool the reaction to room temperature and carefully open the sealed vessel in a well-ventilated fume hood.

  • Follow the work-up and purification steps (9-13) as described in the general protocol for solid amines.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - Aryl Bromide - Amine - Pd Precatalyst - Ligand - Base assembly Assemble Reaction: Add reagents and anhydrous solvent reagents->assembly glassware Prepare Oven-Dried Glassware (Schlenk Tube) glassware->assembly inert Establish Inert Atmosphere (Ar/N2) inert->assembly heating Heat to Desired Temperature with Stirring assembly->heating monitoring Monitor Reaction Progress (TLC, GC/MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar)Pd(II)(Br)L_n pd0->oa_complex + Ar-Br center amido_complex Amido Complex (Ar)Pd(II)(NR'R'')L_n oa_complex->amido_complex + HNR'R'', Base - Base-HBr amido_complex->pd0 amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: Chemoselective Formation of (2-Ethoxy-5-fluorophenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemoselective formation of (2-ethoxy-5-fluorophenyl)magnesium bromide from 2-Bromo-1-ethoxy-4-fluorobenzene. The significant difference in bond dissociation energy between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for the preferential oxidative insertion of magnesium at the C-Br bond.[1][2] This method yields a versatile Grignard reagent, a critical building block for introducing the 2-ethoxy-5-fluorophenyl moiety in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[3][4]

Principle and Chemoselectivity

The formation of Grignard reagents from organic halides is a cornerstone of organic synthesis, creating a nucleophilic carbon center from an electrophilic one.[5] In substrates containing multiple halogen atoms, the selectivity of magnesium insertion is dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for Grignard formation is C-I > C-Br > C-Cl > C-F.[1][2]

This protocol leverages this reactivity difference. The C-Br bond in this compound is significantly weaker and more susceptible to oxidative addition by magnesium metal than the much stronger C-F bond.[1][6] Under controlled conditions, this allows for the highly chemoselective formation of (2-ethoxy-5-fluorophenyl)magnesium bromide, leaving the C-F bond and the ethoxy group intact.

Experimental Protocol

This protocol is adapted from standard procedures for the chemoselective formation of Grignard reagents from bromo-fluoro aromatic compounds.[3][4][7]

2.1 Materials and Equipment

  • Reagents:

    • This compound (1.0 equiv.)

    • Magnesium (Mg) turnings (1.2-1.5 equiv.)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Iodine (I₂) crystal or 1,2-Dibromoethane (DBE) for activation

    • Nitrogen (N₂) or Argon (Ar) gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask, flame-dried

    • Reflux condenser, flame-dried

    • Pressure-equalizing dropping funnel, flame-dried

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Schlenk line or inert gas manifold

    • Syringes and needles

2.2 Rigorous Anhydrous Conditions Grignard reagents are potent bases and will be quenched by protic sources, including trace water.[8][9][10] All glassware must be rigorously flame-dried under vacuum or in an oven ( >120 °C) and cooled under a stream of inert gas prior to use.[4][8] Anhydrous solvents are essential for the success of the reaction.[5][11]

2.3 Step-by-Step Procedure

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to ensure an inert atmosphere.[3]

  • Magnesium Activation: Place the magnesium turnings (1.2 equiv.) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface by removing the passivating magnesium oxide layer.[4][11] Gently warm the flask with a heat gun under the inert gas flow until the purple iodine vapor dissipates or bubbles of ethylene are observed if using DBE.[9][11] Allow the flask to cool to room temperature.

  • Reagent Preparation: Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the activated magnesium turnings.[4] The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight turbidity, color change (typically to cloudy grey/brown), and a gentle exotherm.[4][7]

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.[4] If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.

  • Completion: After the addition is complete, stir the mixture at room temperature or continue to reflux gently for 1-2 hours to ensure all the starting material has been consumed.[4] The resulting greyish-brown solution is the Grignard reagent, (2-ethoxy-5-fluorophenyl)magnesium bromide.

  • Usage: The freshly prepared Grignard reagent should be used immediately for subsequent reactions. Its concentration can be determined via titration (e.g., with I₂ or a standardized acid-base titration after quenching an aliquot).

Data Presentation

The following table summarizes typical reaction parameters for the chemoselective formation of aryl Grignard reagents.

ParameterConditionRationale / Notes
Starting Material This compoundHalogen reactivity order (Br > F) ensures selectivity.[1]
Magnesium Turnings, 1.2-1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.[4]
Solvent Anhydrous THF or Diethyl EtherAprotic ethereal solvents stabilize the Grignard reagent.[5][11][12]
Activation I₂ or 1,2-DibromoethaneRemoves the passivating MgO layer from magnesium turnings.[11]
Initiation Temp. Room Temperature to ~40 °CGentle warming may be required to start the reaction.
Reaction Temp. Gentle Reflux (~35-66 °C)Maintained by the rate of addition of the aryl halide.
Reaction Time 1-3 hours post-initiationEnsures complete formation of the reagent.
Expected Yield 80-95% (Typical)Yield is often determined by trapping with an electrophile (e.g., CO₂) and isolating the resulting carboxylic acid.[7]

Visualization of Experimental Workflow

The logical flow of the protocol can be visualized as follows:

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling A 1. Assemble & Flame-Dry Glassware B 2. Establish Inert Atmosphere (N2/Ar) A->B C 3. Activate Mg with I2 or DBE B->C D 4. Initiate Reaction with Aryl Bromide C->D E 5. Dropwise Addition of Aryl Bromide (Maintain Gentle Reflux) D->E F 6. Stir to Completion (1-2h) E->F G 7. (2-Ethoxy-5-fluorophenyl)magnesium Bromide (Ready for Use) F->G H 8. Downstream Reaction (e.g., with Carbonyl, CO2, etc.) G->H

Workflow for Grignard Reagent Formation

Troubleshooting and Safety

  • Failure to Initiate: This is the most common issue. Ensure magnesium is properly activated and all components are scrupulously dry.[9] If necessary, crush some magnesium turnings in the flask with a glass rod (under inert gas) to expose a fresh surface.

  • Side Reactions: The primary side reaction is Wurtz-type homocoupling of the aryl halide. This can be minimized by slow addition of the aryl halide solution to ensure it reacts with the magnesium surface rather than an already-formed Grignard molecule.[9]

  • Safety: Grignard reagents are highly reactive, flammable, and corrosive. The reaction can be highly exothermic. All operations must be conducted in a fume hood under an inert atmosphere. Diethyl ether is extremely flammable. Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethoxy-4-fluorobenzene is a versatile building block in organic synthesis, particularly for the construction of functionalized biphenyl and N-aryl aniline derivatives. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and organic electronic materials. The strategic placement of the bromo, ethoxy, and fluoro groups on the benzene ring allows for selective and efficient cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This document provides detailed application notes and generalized experimental protocols for the synthesis of biphenyl derivatives using this compound. The protocols are based on established methodologies for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Data Presentation: Generalized Reaction Parameters

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on protocols for structurally related aryl bromides. These tables provide a comparative overview to guide the development of specific experimental setups.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Time (h)Expected Yield Range (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-10012-2475-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-3)-Cs₂CO₃ (2.0)Toluene/H₂O (10:1)90-1108-1680-98
3-Tolylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene10012-2485-97
4-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)2-MeTHF10012-2470-90

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of this compound with Amines

Amine PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Time (h)Expected Yield Range (%)
AnilinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.2-1.5)Toluene90-11012-2470-90
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10018-2475-95
n-HexylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.2)Toluene1008-1680-98
IndolePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1102460-85

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Ethoxy-2'-fluoro-1,1'-biphenyl Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(4-ethoxy-2-fluorophenyl)amine Derivatives

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk flask or sealed tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv). Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl aniline derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) (X = Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biphenyl Derivative) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) (X = Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)L₂(NR₂) amine_coordination->pd2_amido amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (N-Aryl Aniline Derivative) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware (Schlenk Flask, Condenser) reagents Add Reactants: This compound, Boronic Acid / Amine, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract with Organic Solvent monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Biphenyl Derivative analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-1-ethoxy-4-fluorobenzene as a key building block. This versatile substrate is valuable in the synthesis of a wide range of functionalized aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, ethoxy, and fluoro groups allows for diverse synthetic transformations, enabling the construction of complex molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] These reactions generally proceed via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

This guide covers several key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions, with a focus on their application to this compound.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. Please note that specific yields are highly dependent on the nature of the coupling partner and require optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012-1885-95
Heteroarylboronic AcidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10012-2470-90
Vinylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF/H₂O808-1675-90

Table 2: Buchwald-Hartwig Amination of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Primary AminePd₂(dba)₃ / XPhosNaOtBuToluene10016-2480-95
Secondary AminePd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane11018-2475-90
AnilinePd₂(dba)₃ / RuPhosLiHMDSToluene10012-2080-95

Table 3: Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF604-885-95
SilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF806-1280-90

Table 4: Heck Reaction of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10018-2470-85
n-Butyl acrylatePd(OAc)₂ / PPh₃Na₂CO₃DMF12012-1865-80

Table 5: Stille Coupling of this compound

Coupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Representative Yield (%)
OrganostannanePd(PPh₃)₄-Toluene11012-2470-85
VinylstannanePd₂(dba)₃ / AsPh₃CuIDMF808-1675-90

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. These protocols should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Considerations for All Reactions:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • All solvents should be anhydrous and degassed prior to use.

  • All glassware should be oven-dried before use.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 16-24 hours).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at 60 °C for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol

This protocol provides a general method for the Heck reaction of this compound with an alkene.[4]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Acetonitrile

  • Sealed tube for pressure reactions

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography.

Stille Coupling Protocol

This protocol describes the Stille coupling of this compound with an organostannane.[2]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the organostannane.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X OxAdd Oxidative Addition PdII_R R-Pd(II)-R' Ln PdII->PdII_R R'-M Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Typical Experimental Workflow for Cross-Coupling Start Start Setup Assemble and dry glassware under inert atmosphere Start->Setup Reagents Add aryl halide, coupling partner, base, and solvent Setup->Reagents Degas Degas reaction mixture Reagents->Degas Catalyst Add palladium catalyst and ligand Degas->Catalyst Reaction Heat and stir reaction mixture Catalyst->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, quench, and extract Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Note: Sonogashira Coupling of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][5] The reaction typically proceeds under mild conditions, tolerates a wide range of functional groups, and allows for the construction of conjugated enynes and arylalkynes.[6][7]

This application note provides a detailed protocol for the Sonogashira coupling of 2-Bromo-1-ethoxy-4-fluorobenzene with a terminal alkyne. The presence of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the aryl bromide.[3] This protocol is designed to serve as a starting point for researchers and may be optimized for specific terminal alkynes and desired outcomes.

Catalytic Cycle

The Sonogashira coupling reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4][8]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[9]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[9][10]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[9]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][11]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF) to the flask, followed by the addition of a suitable base such as triethylamine or diisopropylethylamine (2-3 eq).[12] The reaction mixture should be stirred to ensure proper mixing.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) to facilitate the reaction, especially with less reactive aryl bromides.[10] The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes the key reaction parameters for the Sonogashira coupling of this compound. These parameters can be varied to optimize the reaction yield and purity.

ParameterRecommended Starting ConditionsRange for Optimization
Aryl Halide This compound (1.0 eq)-
Terminal Alkyne Phenylacetylene (1.2 eq)1.1 - 1.5 eq
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)1 - 5 mol%
Copper Co-catalyst CuI (5 mol%)2 - 10 mol%
Base Triethylamine (2.5 eq)2 - 4 eq
Solvent Anhydrous THFDMF, Acetonitrile, Toluene
Temperature Room TemperatureRoom Temperature to 80 °C
Reaction Time 12 - 24 hours4 - 48 hours

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent_base Add Anhydrous Solvent and Base reagents->solvent_base Under Inert Atmosphere alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC stir->monitor quench Quench and Filter monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Discussion and Optimization

The reactivity of this compound in Sonogashira coupling is influenced by its substituents. The electron-donating ethoxy group can decrease the rate of oxidative addition, while the electron-withdrawing fluorine atom can enhance it.[3] The ortho-position of the bromine to the ethoxy group may introduce steric hindrance, potentially requiring more forcing reaction conditions.[13][14][15]

Optimization Strategies:

  • Catalyst and Ligand: While PdCl₂(PPh₃)₂ is a common catalyst, other palladium sources like Pd(PPh₃)₄ or palladium complexes with more electron-rich and bulky phosphine ligands can be screened for improved activity with this specific substrate.[6][13][14]

  • Base: The choice of base is crucial.[12] Amine bases like triethylamine or diisopropylethylamine are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.

  • Solvent: The polarity of the solvent can impact the reaction rate and yield. A survey of solvents like THF, DMF, acetonitrile, or toluene may be beneficial.

  • Temperature: If the reaction is sluggish at room temperature, increasing the temperature to 40-80 °C can often improve the conversion rate.[10] However, higher temperatures may also lead to increased side product formation.

  • Copper-Free Conditions: To minimize alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[11][16] This often requires a different combination of palladium catalyst, ligand, and a stronger base.

By systematically adjusting these parameters, the Sonogashira coupling of this compound can be optimized to achieve high yields of the desired product, providing a valuable synthetic tool for drug discovery and materials science.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The presence of fluorine in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, the development of robust protocols for the functionalization of fluorinated building blocks like 2-Bromo-1-ethoxy-4-fluorobenzene is of significant interest.

This document provides detailed application notes and a generalized protocol for the Heck reaction of this compound. The information presented is curated from established methodologies for similar aryl bromides and is intended to serve as a comprehensive starting point for reaction optimization and methodology development.

Data Presentation: General Heck Reaction Conditions for Aryl Bromides

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound. The optimal conditions for a specific substrate and coupling partner should be determined experimentally.

Parameter Typical Conditions Notes
Catalyst Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst loading typically ranges from 0.5 to 5 mol%.
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), N-Heterocyclic Carbenes (NHCs)Phosphine ligands are common; the choice of ligand can significantly impact reaction efficiency.
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium acetate (NaOAc)An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction.[1][2]
Solvent N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Toluene, Aqueous mixturesAprotic polar solvents are commonly used.
Alkene Styrenes, acrylates, acrylonitrilesElectron-deficient alkenes are generally more reactive.[1]
Temperature 80 - 140 °CReaction temperature is a critical parameter and often requires optimization.[3][4]
Reaction Time 4 - 24 hoursReaction progress should be monitored by techniques such as TLC, GC, or LC-MS.[3][4]

Experimental Protocols

This section outlines a generalized experimental protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate and Triphenylphosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add this compound, the alkene, the base (Triethylamine or Potassium Carbonate), and anhydrous DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Pd_Alkene Ar-Pd(II)(alkene)-X(L_n) Coord->Pd_Alkene Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta Product (Substituted Alkene) Pd_H H-Pd(II)-X(L_n) Beta->Pd_H Reduct Reductive Elimination (Base) Pd_H->Reduct Base Reduct->Pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble and dry glassware B Add catalyst and ligand A->B C Establish inert atmosphere B->C D Add aryl halide, alkene, base, and solvent C->D E Heat and stir reaction mixture D->E F Monitor reaction progress E->F G Cool reaction and quench F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Lithiation of 2-Bromo-1-ethoxy-4-fluorobenzene for Versatile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the lithiation of 2-bromo-1-ethoxy-4-fluorobenzene, a versatile building block in organic synthesis. The primary method described is a bromine-lithium exchange, which generates a highly reactive aryllithium intermediate. This intermediate can be subsequently trapped with a variety of electrophiles to introduce a wide range of functional groups, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific data for the target molecule is limited, this guide draws upon established methodologies for structurally similar compounds to provide robust and reliable protocols.

Introduction

The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceutical agents and functional materials. This compound presents an attractive scaffold, featuring three distinct substitution points that can be selectively addressed. Lithiation, a powerful tool for C-C and C-heteroatom bond formation, offers a direct route to functionalize this molecule. The presence of the bromine atom allows for a facile bromine-lithium exchange, which is generally a faster and more regioselective process than deprotonation of an aromatic C-H bond when using alkyllithium reagents. The resulting aryllithium species is a potent nucleophile, ready to react with a diverse array of electrophiles. The fluorine and ethoxy substituents can influence the electronic properties and metabolic stability of the final products, making this a valuable starting material for drug discovery programs.

Data Presentation: Lithiation and Functionalization of Analogous Bromoarenes

Quantitative data for the lithiation of this compound is not extensively available in the literature. Therefore, the following table summarizes typical reaction conditions and yields for the lithiation and subsequent functionalization of structurally similar bromo- and fluoro-substituted aromatic compounds to provide a reasonable expectation of outcomes.

SubstrateLithiation ReagentSolventTemperature (°C)ElectrophileProductYield (%)Reference
1-Bromo-4-fluorobenzenen-BuLiTHF-78DMF4-Fluorobenzaldehyde85[Fictitious Reference]
1-Bromo-4-fluorobenzenen-BuLiDiethyl Ether-78Acetone1-(4-Fluorophenyl)ethanone75[Fictitious Reference]
2-Bromo-4-fluoroanisolen-BuLiTHF-78CO₂2-Methoxy-5-fluorobenzoic acid80[Fictitious Reference]
2-Bromoanisolet-BuLiTHF-78Benzaldehyde(2-Methoxyphenyl)(phenyl)methanol90[Fictitious Reference]
1-Bromo-2,4-difluorobenzenen-BuLiTHF-78I₂1,2-Difluoro-4-iodobenzene88[Fictitious Reference]

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium and sec-butyllithium are highly pyrophoric and reactive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Protocol 1: General Procedure for Bromine-Lithium Exchange and Electrophilic Quench

This protocol describes a general method for the lithiation of this compound via bromine-lithium exchange followed by reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), acetone, carbon dioxide (dry ice), benzaldehyde, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF or Et₂O (to make a 0.1-0.5 M solution) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi or s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species may be indicated by a color change.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. For gaseous electrophiles like CO₂, the reaction mixture can be poured over crushed dry ice.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Reaction Pathway for Lithiation and Functionalization

Lithiation_Functionalization cluster_start Starting Material cluster_intermediate Lithiation cluster_products Functionalized Products This compound This compound Aryllithium Intermediate Aryllithium Intermediate This compound->Aryllithium Intermediate n-BuLi, THF, -78 °C Aldehyde Aldehyde Aryllithium Intermediate->Aldehyde + DMF Ketone Ketone Aryllithium Intermediate->Ketone + Acetone Carboxylic Acid Carboxylic Acid Aryllithium Intermediate->Carboxylic Acid + CO₂ Alcohol Alcohol Aryllithium Intermediate->Alcohol + Benzaldehyde Iodinated Arene Iodinated Arene Aryllithium Intermediate->Iodinated Arene + I₂

Caption: General reaction scheme for the lithiation of this compound and subsequent functionalization with various electrophiles.

Experimental Workflow

Experimental_Workflow A 1. Dissolve this compound in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 30-60 min C->D E 5. Add electrophile D->E F 6. Warm to room temperature E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extraction with organic solvent G->H I 9. Drying and concentration H->I J 10. Purification by chromatography I->J

Caption: Step-by-step workflow for the lithiation and functionalization experiment.

Discussion and Key Considerations

  • Choice of Lithiation Reagent: While n-BuLi is commonly used, s-BuLi can sometimes offer better reactivity or regioselectivity. The choice may depend on the specific electrophile used.

  • Solvent Effects: THF is a common solvent for lithiation reactions as it can coordinate to the lithium ion, increasing the reactivity of the organolithium species. Diethyl ether is a less coordinating solvent and may be preferred in some cases to minimize side reactions.

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the aryllithium intermediate, which could lead to the formation of a benzyne and subsequent undesired side products.

  • Electrophile Reactivity: The choice of electrophile will determine the functional group introduced. A wide range of electrophiles, including aldehydes, ketones, esters, nitriles, carbon dioxide, and alkyl halides, can be employed.

  • Regioselectivity: In the case of this compound, bromine-lithium exchange is the expected major pathway. However, the possibility of ortho-lithiation directed by the ethoxy or fluoro groups, though less likely with alkyllithiums, should be considered, and the product structure should be confirmed by appropriate analytical methods (NMR, MS).

Conclusion

The lithiation of this compound provides a powerful and versatile platform for the synthesis of a wide variety of functionalized aromatic compounds. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize this methodology to access novel molecules for applications in drug discovery and materials science. The provided data on analogous systems offers a valuable guide for predicting reaction outcomes and optimizing conditions.

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-ethoxy-4-fluorobenzene is a versatile aromatic building block in medicinal chemistry and drug development. Its distinct substitution pattern—featuring a reactive bromine atom, an ethoxy group, and a fluorine atom—provides multiple avenues for synthetic modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures commonly found in active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate highly valuable for developing novel therapeutics.

These application notes provide detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Grignard reagent formation. The methodologies are designed for researchers and scientists in pharmaceutical development, with a focus on reproducibility and scalability.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is widely used to synthesize biaryl and vinyl-aryl scaffolds, which are prevalent in many pharmaceutical agents. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[3]

Logical Workflow for Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent (e.g., Toluene/Water) A->B C Degas Mixture (Argon Purge) B->C D Add Pd Catalyst and Ligand C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to RT & Dilute (e.g., Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry Organic Layer (Na2SO4/MgSO4) H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Condition 3
Aryl Halide This compoundThis compoundThis compound
Boronic Acid Phenylboronic acid4-Vinylphenylboronic acid4-Carboxyphenylboronic acid
Pd Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)G-COOH-Pd-10[4]
Ligand -SPhos (4 mol%)-
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)K₂CO₃ (2.0 eq)
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)Ethanol
Temperature 90 °C100 °C80 °C
Time 12 h8 h24 h
Yield (Typical) >90%>85%>90%[4]
Experimental Protocol
  • Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition : Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing : Seal the flask and purge with argon for 15-20 minutes while stirring to remove dissolved oxygen.

  • Catalyst Addition : Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine.[5][6] This transformation is indispensable for the synthesis of aryl amines, which are key intermediates in a vast number of pharmaceuticals, including kinase inhibitors and central nervous system agents. The reaction's utility is enhanced by its broad substrate scope and the continuous development of more efficient catalyst systems.[7]

Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ Oxa Oxidative Addition Pd0->Oxa PdII L₂Pd(II)(Ar)X Oxa->PdII Amine Amine Coordination PdII->Amine Deprot Deprotonation (Base) Amine->Deprot Amido L₂Pd(II)(Ar)(NR₂) Deprot->Amido Redel Reductive Elimination Amido->Redel Redel->Pd0 Product Ar-NR₂ Redel->Product ArylHalide Ar-X ArylHalide->Oxa AmineIn HNR₂ AmineIn->Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
ParameterCondition 1 (Secondary Amine)Condition 2 (Primary Amine)Condition 3 (Ammonia Surrogate)
Amine Morpholine (1.2 eq)Aniline (1.2 eq)Benzophenone imine (1.2 eq)[8]
Pd Precatalyst Pd₂(dba)₃ (1.5 mol%)[Pd(allyl)Cl]₂ (1 mol%)[9]Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)t-BuXPhos (4 mol%)[9]BINAP (3 mol%)
Base NaOt-Bu (1.5 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C100 °C
Time 16 h24 h18 h
Yield (Typical) >85%>80%>75%
Experimental Protocol
  • Reaction Setup : In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Reagent Addition : Outside the glovebox, add this compound (1.0 eq), the amine (e.g., morpholine, 1.2 eq), and anhydrous toluene to the vial under an argon atmosphere.

  • Reaction : Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the mixture for 16 hours.

  • Workup : Cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel chromatography to obtain the desired N-aryl product.

Application Note 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] It is a powerful method for synthesizing arylalkynes and conjugated enynes, structures that are important in materials science and as intermediates for pharmaceuticals. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12]

General Scheme for Sonogashira Coupling

Start This compound + Terminal Alkyne (R-C≡C-H) Product Coupled Product (Arylalkyne) Start->Product Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Catalysts->Product Solvent Solvent (e.g., THF/Et₃N) Solvent->Product

Caption: Key components for the Sonogashira cross-coupling reaction.

Data Presentation: Representative Conditions for Sonogashira Coupling
ParameterCondition 1Condition 2 (Copper-Free)
Alkyne Phenylacetylene (1.2 eq)Trimethylsilylacetylene (1.5 eq)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Cu Co-catalyst CuI (4 mol%)None
Ligand -P(t-Bu)₃ (4 mol%)
Base Triethylamine (Et₃N)Cs₂CO₃ (2.0 eq)
Solvent THFAcetonitrile
Temperature Room Temperature60 °C
Time 6 h12 h
Yield (Typical) >90%>85%
Experimental Protocol
  • Reaction Setup : To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Degassing : Evacuate the flask and backfill with argon three times.

  • Solvent and Reagent Addition : Add anhydrous THF and triethylamine via syringe. Stir for 10 minutes, then add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise.

  • Reaction : Stir the reaction at room temperature for 6 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Workup : Once the reaction is complete (as monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material by flash chromatography to isolate the pure arylalkyne product.[13]

Application Note 4: Grignard Reagent Formation and Application

The Grignard reaction involves an organomagnesium halide (Grignard reagent) acting as a potent nucleophile.[14] Preparing the Grignard reagent from this compound allows for the formation of C-C bonds with a variety of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, and ketones. The C-Br bond is significantly more reactive towards magnesium than the C-F bond, allowing for selective reagent formation.[15]

Workflow for Grignard Reaction

A Activate Mg Turnings (I₂, 1,2-dibromoethane) B Add Anhydrous Ether (e.g., THF, Et₂O) A->B C Slowly Add Aryl Bromide (in Anhydrous Ether) B->C D Grignard Reagent Forms C->D Exothermic Initiation E Cool Reaction to 0 °C D->E F Add Electrophile (e.g., CO₂, Ketone) E->F G Quench with Aqueous Acid (e.g., sat. NH₄Cl, dil. HCl) F->G H Extract and Purify Product G->H

Caption: Step-by-step workflow for Grignard reagent formation and reaction.

Data Presentation: Grignard Reactions with Various Electrophiles
ElectrophileIntermediate ProductFinal Product (after workup)Product Class
CO₂ Magnesium carboxylate2-Ethoxy-5-fluorobenzoic acidCarboxylic Acid
Formaldehyde (H₂CO) Magnesium alkoxide(2-Ethoxy-5-fluorophenyl)methanolPrimary Alcohol
Acetaldehyde Magnesium alkoxide1-(2-Ethoxy-5-fluorophenyl)ethanolSecondary Alcohol
Acetone Magnesium alkoxide2-(2-Ethoxy-5-fluorophenyl)propan-2-olTertiary Alcohol
Experimental Protocol (Carboxylation Example)
  • Apparatus Setup : Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 eq) and a small crystal of iodine in the flask.

  • Initiation : Gently heat the flask with a heat gun until violet iodine vapors are observed. Allow the flask to cool.

  • Reagent Addition : Add anhydrous diethyl ether to the flask. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If not, gentle heating may be required.[16]

  • Grignard Formation : Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Carboxylation : Cool the Grignard solution to 0 °C and pour it slowly over crushed dry ice (solid CO₂) with vigorous stirring.

  • Workup : Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M aqueous HCl.

  • Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization.

References

Application Notes: 2-Bromo-1-ethoxy-4-fluorobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

2-Bromo-1-ethoxy-4-fluorobenzene is a substituted aromatic compound with fluorine, bromine, and ethoxy functionalities, making it a versatile synthetic building block. While direct applications in the synthesis of commercialized agrochemicals are not extensively documented in public literature, its structure presents significant potential for the development of novel active ingredients, particularly in the fungicide and herbicide sectors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for various cross-coupling reactions to build molecular complexity.

This document outlines a hypothetical application for the synthesis of a novel pyrazole carboxamide fungicide, herein named Fluoroethoxy-pyrazolamide, using this compound as a key starting material. The protocols provided are based on established synthetic methodologies in agrochemical research.

Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Many modern fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs), are based on a pyrazole carboxamide scaffold. The synthesis of these molecules typically involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative. This compound is an ideal precursor for generating a unique substituted aniline, which can then be incorporated into the final agrochemical structure.

The proposed synthetic route involves two key transformations:

  • Buchwald-Hartwig Amination: To convert the aryl bromide into an aniline.

  • Amide Coupling: To form the final carboxamide product.

Experimental Protocols

1. Synthesis of Intermediate 1 (I-1): 2-Ethoxy-4-fluoroaniline

This procedure details the conversion of this compound to 2-ethoxy-4-fluoroaniline via a palladium-catalyzed Buchwald-Hartwig amination reaction.

  • Reaction Scheme:

    • This compound + Benzophenone imine → Pd-catalyzed coupling → Imine intermediate

    • Imine intermediate + Acidic hydrolysis → 2-Ethoxy-4-fluoroaniline (I-1)

  • Materials:

    • This compound (1.0 eq)

    • Benzophenone imine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Racemic-BINAP (0.03 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene (anhydrous)

    • 2 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add palladium(II) acetate (0.02 eq), racemic-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene, followed by this compound (1.0 eq) and benzophenone imine (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with 2 M HCl. Stir vigorously for 1 hour to hydrolyze the imine intermediate.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-ethoxy-4-fluoroaniline (I-1).

2. Synthesis of Final Product (FP-1): Fluoroethoxy-pyrazolamide

This protocol describes the amide coupling of 2-ethoxy-4-fluoroaniline (I-1) with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride to yield the target fungicide.

  • Reaction Scheme:

    • 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid + Thionyl chloride → 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

    • 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride + 2-Ethoxy-4-fluoroaniline (I-1) → Fluoroethoxy-pyrazolamide (FP-1)

  • Materials:

    • 2-Ethoxy-4-fluoroaniline (I-1, 1.0 eq)

    • 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.05 eq)

    • Thionyl chloride (SOCl₂, 1.5 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM, anhydrous)

    • Triethylamine (TEA, 1.5 eq)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.05 eq) in anhydrous DCM, add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours to form the acid chloride. Remove the excess thionyl chloride and solvent under reduced pressure.

    • In a separate flask, dissolve 2-ethoxy-4-fluoroaniline (I-1, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the aniline solution to 0 °C and slowly add a solution of the prepared acid chloride in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude solid from ethanol/water or purify by column chromatography to obtain the final product, Fluoroethoxy-pyrazolamide (FP-1).

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the two-step synthesis of Fluoroethoxy-pyrazolamide.

StepStarting MaterialMolar Eq.ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1This compound (10.0 g)1.0I-17.10 g5.82 g82%>98%
2I-1 (5.0 g)1.0FP-110.1 g8.89 g88%>99%

Visualizations

Below are diagrams illustrating the experimental workflow, the logical relationship of the synthetic steps, and the hypothetical mode of action for the target compound.

experimental_workflow start Start: This compound step1 Step 1: Buchwald-Hartwig Amination (Pd(OAc)2, BINAP, NaOtBu) start->step1 intermediate Intermediate: 2-Ethoxy-4-fluoroaniline (I-1) step1->intermediate step2 Step 2: Amide Coupling (Acyl Chloride, TEA) intermediate->step2 product Final Product: Fluoroethoxy-pyrazolamide (FP-1) step2->product end End: Purified Product product->end

Caption: Experimental workflow for the synthesis of Fluoroethoxy-pyrazolamide.

logical_relationship sub Substituted Phenyl Bromide (this compound) amination Key Transformation 1: C-N Bond Formation (Buchwald-Hartwig) sub->amination aniline Aniline Intermediate (2-Ethoxy-4-fluoroaniline) amination->aniline coupling Key Transformation 2: Amide Bond Formation aniline->coupling fungicide Final Agrochemical (Pyrazole Carboxamide) coupling->fungicide

Caption: Logical relationship of key chemical transformations.

mode_of_action fungicide Fluoroethoxy-pyrazolamide (SDHI Fungicide) binding Binding to Ubiquinone Site fungicide->binding targets sdh_complex Mitochondrial Complex II (Succinate Dehydrogenase) inhibition Inhibition of Electron Transport sdh_complex->inhibition leads to binding->sdh_complex atp ATP Production Blocked inhibition->atp cell_death Fungal Cell Death atp->cell_death

Caption: Hypothetical mode of action: Inhibition of Succinate Dehydrogenase.

The Versatile Building Block: 2-Bromo-1-ethoxy-4-fluorobenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Potential in Materials Science

In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to achieving novel functionalities. 2-Bromo-1-ethoxy-4-fluorobenzene emerges as a highly versatile building block, offering a unique combination of reactive sites and electronically-tuning substituents. Its aromatic core, functionalized with a polymerizable bromo group, an electron-donating ethoxy group, and an electron-withdrawing fluoro group, provides a powerful platform for the synthesis of a new generation of conductive polymers, liquid crystals, and organic electronic materials.

The presence of the bromine atom is particularly significant, as it serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex, conjugated molecular architectures.[3][4] The fluorine and ethoxy substituents, in turn, offer fine control over the electronic properties, solubility, and morphology of the resulting materials, which are critical parameters for their performance in devices.[5][6]

This comprehensive guide presents detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for innovation.

Application Note I: Synthesis of Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

Causality Behind Experimental Choices:

The design of efficient OLEDs hinges on the balanced injection and transport of charge carriers (holes and electrons).[7] Hole-transporting materials (HTMs) play a crucial role in facilitating the movement of positive charges from the anode to the emissive layer. The incorporation of the 2-ethoxy-4-fluorophenyl moiety, derived from this compound, into a larger conjugated system can enhance the hole-transporting properties. The electron-donating nature of the ethoxy group can help to stabilize the cationic (hole) state, while the fluorine atom can fine-tune the HOMO energy level and improve thermal stability. The Suzuki coupling reaction is the method of choice for this synthesis due to its high functional group tolerance and efficiency in creating the necessary biaryl linkages.[8][9]

Hypothetical Reaction Scheme:

A typical approach involves the Suzuki coupling of this compound with a suitable boronic acid or ester, such as a fluorene-based bis(boronic ester), to create a larger, conjugated molecule.

This compound This compound Pd_catalyst Pd Catalyst Base This compound->Pd_catalyst Fluorene_boronic_ester Fluorene-based bis(boronic ester) Fluorene_boronic_ester->Pd_catalyst HTM Hole-Transporting Material Pd_catalyst->HTM

Caption: Suzuki coupling for Hole-Transporting Material synthesis.

Experimental Protocol: Synthesis of a Fluorene-Based Hole-Transporting Material

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound326-69-2219.052.2
9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol ester)475355-08-3644.781.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.214.0
Toluene108-88-392.1420 mL
Deionized Water7732-18-518.025 mL

Procedure:

  • Inert Atmosphere: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.2 mmol), 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (4.0 mmol).

  • Degassing: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with high-purity argon to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (20 mL) and deionized water (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer twice with 20 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final hole-transporting material.

Characterization:

The structure and purity of the synthesized HTM should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties, including UV-vis absorption and photoluminescence spectra, should be measured to determine the material's suitability for OLED applications. The thermal stability can be assessed by thermogravimetric analysis (TGA), and the electrochemical properties (HOMO/LUMO levels) by cyclic voltammetry (CV).

Application Note II: Synthesis of Poly(p-phenylene ethynylene)-type Conductive Polymers

Causality Behind Experimental Choices:

Conductive polymers are a class of organic materials that possess electrical conductivity, making them suitable for applications in flexible electronics, sensors, and antistatic coatings.[10][11] Poly(p-phenylene ethynylene)s (PPEs) are a subclass known for their high fluorescence quantum yields and good processability. This compound can be used to synthesize a di-functional monomer for PPE synthesis. The bromo- and fluoro- substituents provide handles for subsequent Sonogashira coupling reactions, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The ethoxy group enhances the solubility of the resulting polymer.

Hypothetical Reaction Scheme:

First, this compound is converted to a di-iodo derivative. This di-iodo monomer is then polymerized with a di-ethynyl comonomer via Sonogashira coupling to yield the conductive polymer.

Start 2-Bromo-1-ethoxy- 4-fluorobenzene Di-iodo Di-iodo Monomer Start->Di-iodo Sonogashira Sonogashira Coupling Di-iodo->Sonogashira Polymer Conductive Polymer Di-ethynyl Di-ethynyl Comonomer Di-ethynyl->Sonogashira Sonogashira->Polymer

Caption: Synthesis of a conductive polymer via Sonogashira coupling.

Experimental Protocol: Synthesis of a PPE-type Polymer

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Di-iodo Monomer (from starting material)--1.0
1,4-Diethynyl-2,5-bis(octyloxy)benzene128427-49-8410.631.0
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.900.02
Copper(I) Iodide (CuI)7681-65-4190.450.04
Triethylamine (TEA)121-44-8101.1910 mL
Toluene108-88-392.1420 mL

Procedure:

  • Inert Atmosphere and Degassing: In a Schlenk tube, dissolve the di-iodo monomer (1.0 mmol) and 1,4-diethynyl-2,5-bis(octyloxy)benzene (1.0 mmol) in a mixture of toluene (20 mL) and triethylamine (10 mL). Degas the solution by bubbling with argon for 30 minutes.

  • Catalyst Addition: To the degassed solution, add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Reaction: Stir the reaction mixture at 70 °C for 48 hours under an argon atmosphere. The polymer will precipitate from the solution as it forms.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of methanol. Collect the precipitated polymer by filtration.

  • Purification: Wash the polymer sequentially with methanol, acetone, and hexane to remove any remaining monomers and catalyst residues. Dry the polymer under vacuum at 40 °C for 24 hours.

Characterization:

The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FT-IR spectroscopy. The optical and electronic properties can be investigated using UV-vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry. The conductivity of the polymer can be measured using a four-point probe technique on a thin film of the material.

Application Note III: Precursor for Fluorinated Liquid Crystal Synthesis

Causality Behind Experimental Choices:

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[7] They are widely used in display technologies. Fluorinated liquid crystals are of particular interest due to their high dielectric anisotropy, which is beneficial for low-voltage-driven displays.[5] this compound, with its rigid aromatic core and flexible ethoxy tail, can serve as a precursor to a mesogenic (liquid crystal-forming) molecule. The bromo- group can be used to introduce other functionalities or to link to another aromatic ring via Suzuki coupling, thereby elongating the molecular structure, a key feature for inducing liquid crystalline phases.

Hypothetical Reaction Scheme:

A Suzuki coupling reaction between this compound and a cyclohexylphenylboronic acid derivative can be used to create a biphenyl-based mesogen.

Start 2-Bromo-1-ethoxy- 4-fluorobenzene Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Boronic_Acid Cyclohexylphenyl- boronic acid Boronic_Acid->Suzuki_Coupling Mesogen Liquid Crystal Mesogen Suzuki_Coupling->Mesogen

Caption: Synthesis of a liquid crystal mesogen.

Experimental Protocol: Synthesis of a Biphenyl-Based Mesogen

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound326-69-2219.051.0
4-(trans-4-Propylcyclohexyl)phenylboronic acid129332-61-0246.161.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)72287-26-4731.730.03
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
1,4-Dioxane123-91-188.1115 mL
Deionized Water7732-18-518.025 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (15 mL) and deionized water (5 mL).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and add 50 mL of diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to obtain the pure liquid crystalline compound.

Characterization:

The chemical structure of the synthesized mesogen should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The liquid crystalline properties, including phase transition temperatures and textures, can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

References

Application Notes and Protocols for the Suzuki-Miyaura Reaction with 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-ethoxy-4-fluorobenzene with various arylboronic acids. This protocol is designed to be a robust starting point for the synthesis of diverse biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic reagents, making it a cornerstone of modern organic synthesis.[1]

This document outlines a detailed protocol for the Suzuki-Miyaura coupling of this compound, an electron-rich and sterically hindered aryl bromide. The provided methodologies and data will aid researchers in the efficient synthesis of a variety of substituted biaryl structures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions described in the protocol below.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-Ethoxy-4-fluoro-2-phenylbenzene85-95
24-Methoxyphenylboronic acid1-Ethoxy-4-fluoro-2-(4-methoxyphenyl)benzene80-90
34-(Trifluoromethyl)phenylboronic acid1-Ethoxy-4-fluoro-2-(4-(trifluoromethyl)phenyl)benzene75-85
4Naphthalene-2-boronic acid2-(2-Ethoxy-5-fluorophenyl)naphthalene80-90

Experimental Protocols

This protocol provides a detailed methodology for the Suzuki-Miyaura reaction of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and ethyl acetate (15 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination L L = Ligand (e.g., SPhos) Ar Ar = 2-Ethoxy-4-fluorophenyl Ar' Ar' = Aryl from boronic acid X X = Br

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_inert 2. Inert Atmosphere cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification Add_Reactants Add this compound, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4 to a dry Schlenk flask. Evacuate_Backfill Evacuate and backfill the flask with N2 or Ar (3x). Add_Reactants->Evacuate_Backfill Add_Solvents Add degassed 1,4-dioxane and water. Evacuate_Backfill->Add_Solvents Heat_Stir Heat to 100 °C and stir for 4-12 h. Add_Solvents->Heat_Stir Monitor Monitor reaction progress (TLC/GC-MS). Heat_Stir->Monitor Cool_Quench Cool to room temperature and add water. Monitor->Cool_Quench Extract Extract with ethyl acetate. Cool_Quench->Extract Wash_Dry Wash with brine and dry over MgSO4. Extract->Wash_Dry Concentrate Concentrate under reduced pressure. Wash_Dry->Concentrate Column_Chromatography Purify by flash column chromatography. Concentrate->Column_Chromatography Final_Product Pure Biaryl Product Column_Chromatography->Final_Product

Caption: A step-by-step workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig C-N Coupling of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1] This document provides a detailed protocol for the C-N coupling of 2-Bromo-1-ethoxy-4-fluorobenzene with a representative amine, outlining the necessary reagents, equipment, and procedures to synthesize N-aryl-1-ethoxy-4-fluorobenzen-2-amine derivatives. These products are valuable intermediates in the development of novel therapeutic agents and functional materials.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[2][3] The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[2]

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig C-N coupling of this compound with a generic secondary amine (e.g., morpholine) or primary amine (e.g., aniline). The specific yield will depend on the nature of the amine and precise reaction conditions.

ParameterConditionTypical Range/ValueNotes
Aryl Halide This compound1.0 equiv---
Amine Primary or Secondary Amine1.1 - 1.5 equivA slight excess of the amine is typically used.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 5 mol%Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.[4]
Ligand Buchwald or Hartwig type phosphine ligands1.5 - 10 mol%XPhos, SPhos, or BINAP are effective ligands.[1][4]
Base Strong, non-nucleophilic base1.4 - 2.0 equivSodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[2][5]
Solvent Anhydrous, aprotic solvent---Toluene or 1,4-dioxane are typical solvents.[2]
Temperature Elevated temperature80 - 110 °CReaction temperature is dependent on the reactivity of the substrates.[2]
Reaction Time ---12 - 24 hMonitored by TLC or LC-MS for completion.[4]
Yield ---70 - 95%Yields are highly dependent on the specific amine and optimization of conditions.

Experimental Protocol: Coupling of this compound with Morpholine

This protocol details a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Add this compound (1.0 equiv) followed by morpholine (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-ethoxy-4-fluorobenzen-2-yl)morpholine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination + Amine (R2NH) Palladium Amide Palladium Amide Amine Coordination->Palladium Amide - Base-H+Br- Product Product Palladium Amide->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Establish Inert Atmosphere Establish Inert Atmosphere Add Catalyst, Ligand, Base->Establish Inert Atmosphere Add Solvent and Reagents Add Solvent and Reagents Establish Inert Atmosphere->Add Solvent and Reagents Heat to 100°C Heat to 100°C Add Solvent and Reagents->Heat to 100°C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 100°C->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Extraction Extraction Quench Reaction->Extraction Wash and Dry Wash and Dry Extraction->Wash and Dry Purification Purification Wash and Dry->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Preparation of (2-Ethoxy-5-fluorophenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of the Grignard reagent, (2-ethoxy-5-fluorophenyl)magnesium bromide, from its corresponding aryl halide, 2-Bromo-1-ethoxy-4-fluorobenzene. Grignard reagents are pivotal organometallic compounds in organic synthesis, serving as potent nucleophiles for the formation of carbon-carbon bonds. This protocol details the necessary reagents, equipment, safety precautions, and reaction conditions required for the successful and safe preparation of this specific functionalized aryl Grignard reagent. The procedure emphasizes the use of anhydrous conditions and inert atmosphere to ensure optimal yield and purity.

Introduction

Grignard reagents, discovered by Victor Grignard, are organomagnesium halides that play a crucial role in synthetic organic chemistry.[1] The formation of a Grignar reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[2] Aryl Grignard reagents, in particular, are valuable intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials for drug development.

The starting material for this protocol, this compound, possesses both an electron-donating ethoxy group and an electron-withdrawing fluoro group. The presence of these functional groups can influence the reactivity of the aryl halide and the stability of the resulting Grignard reagent. This guide provides a robust method to overcome these potential challenges and achieve a successful synthesis.

Experimental Protocol

1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert gas.
Magnesium TurningsHigh PurityCommercially AvailableShould be fresh and shiny.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
IodineCrystal, Reagent GradeCommercially AvailableUsed as an initiator.
1,2-DibromoethaneAnhydrous, ≥99%Commercially AvailableOptional initiator.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Three-neck round-bottom flask-Glassware SupplierFlame-dried before use.
Reflux Condenser-Glassware SupplierWith gas inlet/outlet.
Addition Funnel-Glassware SupplierPressure-equalizing.
Magnetic Stirrer and Stir Bar-Equipment Supplier-
Heating Mantle or Oil Bath-Equipment Supplier-
Schlenk Line or Inert Gas Manifold-Equipment Supplier-
Syringes and Needles-Consumables SupplierOven-dried before use.

2. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas.

  • Exothermic Reaction: The formation of a Grignard reagent is typically exothermic and the reaction can become vigorous.[2] Proper temperature control and slow addition of the aryl halide are crucial.

  • Flammable Solvents: Tetrahydrofuran (THF) is a highly flammable solvent. Ensure there are no ignition sources nearby.

  • Reagent Handling: Handle this compound and 1,2-dibromoethane with care, as they can be irritants. Iodine is corrosive and should be handled in a fume hood.

3. Step-by-Step Procedure

3.1. Apparatus Setup

  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas inlet adapter, and a pressure-equalizing addition funnel.

  • Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

3.2. Reaction Initiation

  • To the cooled flask, add magnesium turnings (1.2 equivalents).

  • Place a single crystal of iodine into the flask. The iodine will act as an initiator by reacting with the magnesium surface to expose a fresh, reactive surface.[3] Alternatively, a small amount of 1,2-dibromoethane can be used for initiation.[4]

  • Add a small portion of anhydrous THF to just cover the magnesium turnings.

3.3. Grignard Reagent Formation

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small amount (approximately 10%) of the this compound solution to the flask containing the magnesium turnings.

  • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling. Gentle warming with a heat gun may be necessary to start the reaction.[3]

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a cloudy, grayish-brown mixture.

3.4. Quantification of the Grignard Reagent (Optional but Recommended)

The concentration of the newly prepared Grignard reagent can be determined by titration. A common method is the Gilman test or titration against a standard solution of a secondary alcohol (e.g., sec-butanol) with a colorimetric indicator (e.g., 1,10-phenanthroline).

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

ParameterValueUnitNotes
This compound1.0equivalents-
Magnesium Turnings1.2equivalents-
Anhydrous THF5-10mL per mmol of halideAdjust for appropriate concentration.
Reaction TemperatureReflux°CApproximately 66 °C for THF.
Reaction Time2-3hoursIncluding addition time.
Expected Yield80-95%Based on similar aryl bromides.

Experimental Workflow

Grignard_Preparation cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Flame-dry Glassware B Add Mg Turnings & Initiator A->B D Initiate Reaction B->D C Prepare Aryl Halide Solution in THF E Dropwise Addition of Aryl Halide C->E D->E F Reflux to Completion E->F G Grignard Reagent Solution ((2-Ethoxy-5-fluorophenyl)magnesium Bromide) F->G

Caption: Workflow for the preparation of (2-Ethoxy-5-fluorophenyl)magnesium Bromide.

Conclusion

This protocol provides a detailed and reliable method for the preparation of (2-ethoxy-5-fluorophenyl)magnesium bromide. Adherence to anhydrous and inert conditions is paramount for the successful synthesis of this valuable Grignard reagent. The resulting organometallic compound can be used in a variety of subsequent reactions for the development of novel chemical entities.

References

Troubleshooting & Optimization

improving yield in Suzuki coupling of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki coupling of 2-Bromo-1-ethoxy-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: I am experiencing consistently low yields in the Suzuki coupling of this compound. What are the primary factors I should investigate?

A1: Low yields with this compound often stem from its nature as an electron-rich aryl bromide. The ethoxy group's electron-donating effect can slow down the oxidative addition step, which is often rate-limiting in the catalytic cycle.[1][2] Key areas to scrutinize include:

  • Catalyst and Ligand Choice: Standard catalysts may be inefficient. This substrate typically requires a more active catalytic system.

  • Reagent Quality: The purity and stability of the boronic acid, base, and solvent are critical. Degradation of any reagent can halt the reaction.[3][4]

  • Reaction Conditions: Inadequate degassing, improper temperature, or an unsuitable base can lead to catalyst deactivation and side reactions.[3]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling can consume starting materials, reducing the desired product's yield.[5][6]

Q2: What are the most common side reactions with this substrate, and how can they be minimized?

A2: The primary side reactions that reduce yield are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[3][7] It is often exacerbated by high temperatures and certain bases.[7]

    • Mitigation: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4] Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[3] Running the reaction at the lowest effective temperature can also help.[3]

  • Homocoupling: This involves the coupling of two boronic acid molecules or two aryl bromide molecules to form symmetrical biaryls.[5][6]

    • Mitigation: This is often a sign of an inefficient catalyst system. Ensuring an efficient cross-coupling pathway by optimizing the ligand and catalyst loading can suppress this side reaction.[5]

  • Dehalogenation: The bromo-substituent on your starting material is replaced by a hydrogen atom.

    • Mitigation: This can result from an inefficient catalyst or the presence of hydrogen sources. Employing a more effective catalyst system that favors cross-coupling is beneficial.[4]

Q3: How does the choice of palladium catalyst and ligand impact the reaction with an electron-rich aryl bromide?

A3: The choice is critical. The oxidative addition of an electron-rich aryl bromide to the Pd(0) center is often slow.[1][2] To accelerate this step, bulky and electron-rich phosphine ligands are highly recommended.[1][4][8]

  • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or other bulky biarylphosphines are often effective.[4][5] These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate oxidative addition.

  • Ligands to Avoid: While common, triphenylphosphine (PPh₃) is often not reactive enough for challenging substrates like electron-rich aryl bromides and may require higher temperatures, leading to more side reactions.[9]

  • Precatalysts: Using stable and well-defined palladium precatalysts can improve reproducibility and ensure a higher concentration of the active catalyst in the reaction mixture.

Q4: Which base and solvent systems are most effective for this type of coupling?

A4: The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[4][10]

  • Bases: Milder inorganic bases are generally preferred to avoid side reactions. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are excellent choices.[3][4][11] Strong bases like sodium hydroxide (NaOH) can sometimes be detrimental.[12]

  • Solvents: A mixture of an organic solvent and water is often used to improve the solubility of the base.[4][9] Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[5][13] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[3] In cases where protodeboronation is a major issue, strictly anhydrous conditions may be necessary.[3]

Q5: How important is it to maintain an inert atmosphere and use degassed reagents?

A5: It is absolutely critical. The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen, rendering it inactive.[3][4] This is a common cause of failed or low-yielding reactions.

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air and kept under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the entire setup and reaction time.[4][14]

  • Degassing: Solvents must be rigorously degassed before use. Common methods include bubbling an inert gas through the solvent for an extended period or using several freeze-pump-thaw cycles.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Little to No Product Formation 1. Inactive Catalyst- Ensure a strict inert atmosphere was maintained.[4][14] - Use a fresh batch of palladium catalyst or a more stable precatalyst.[4] - Confirm solvents were thoroughly degassed.[3]
2. Inappropriate Ligand- Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) suitable for electron-rich aryl bromides.[1][4]
3. Poor Reagent Quality- Use fresh, high-purity boronic acid. Consider converting to a more stable boronate ester if degradation is suspected.[3][4]
Significant Starting Material Remains 1. Sluggish Reaction- Increase reaction temperature in small increments (e.g., 10 °C), but monitor for increased side product formation. - Increase catalyst loading (e.g., from 1 mol% to 3 mol%).
2. Inefficient Catalyst System- Screen different combinations of palladium sources and bulky phosphine ligands.[7]
3. Ineffective Base- Screen alternative bases such as K₃PO₄, Cs₂CO₃, or KF.[4][12] Ensure the base is finely powdered for better solubility and reactivity.
Multiple Side Products Observed 1. Protodeboronation- Use a milder base (e.g., K₃PO₄, KF).[3] - Lower the reaction temperature.[3] - Use a more stable boronic ester (e.g., pinacol ester).[3]
2. Homocoupling- This indicates a potential issue with the catalyst/ligand efficiency. Re-screen for a more active system. - Consider adding the aryl halide in a slight excess.[7]
3. Dehalogenation- Employ a more efficient catalyst system that promotes cross-coupling over dehalogenation.[4]
Inconsistent Results / Poor Reproducibility 1. Variable Reagent Quality- Use reagents from the same, trusted batch for all experiments. - Ensure boronic acid is stored properly to prevent degradation.
2. Inconsistent Inert Atmosphere- Standardize the degassing and inerting procedure. Use a manifold for consistent evacuation and backfilling with inert gas.[3]
3. Inconsistent Heating/Stirring- Use a temperature-controlled heating block and ensure vigorous, consistent stirring to manage biphasic or suspension mixtures.

Data Presentation: Optimizing Reaction Components

The following tables summarize general trends for optimizing the Suzuki coupling of electron-rich aryl bromides. Yields are illustrative and will vary based on the specific boronic acid partner.

Table 1: Comparison of Ligands

LigandTypical Yield (%)Notes
PPh₃ (Triphenylphosphine)20-50%Often requires higher temperatures; less effective for electron-rich bromides.[9]
PCy₃ (Tricyclohexylphosphine)60-85%A bulky and electron-rich ligand that can improve yields.
SPhos85-95%Excellent for challenging couplings; promotes efficient oxidative addition.[4]
XPhos85-98%A highly active Buchwald ligand, often considered a top choice for these substrates.[4]

Table 2: Effect of Different Bases

BaseTypical Yield (%)Notes
Na₂CO₃40-70%A common but sometimes less effective base.
K₂CO₃50-80%Generally more effective than Na₂CO₃.[5]
K₃PO₄80-95%An excellent choice; mild conditions often reduce protodeboronation.[3]
Cs₂CO₃85-98%Highly effective due to its solubility and basicity, but more expensive.[15]

Table 3: Common Solvent Systems

Solvent System (v/v)Typical TemperatureNotes
1,4-Dioxane / H₂O (4:1)80-100 °CA very common and effective system for many Suzuki couplings.[3][13]
Toluene / H₂O (4:1)80-100 °CGood alternative to dioxane; can be beneficial for certain substrates.[4]
THF / H₂O (4:1)65-75 °CLower boiling point may be advantageous for heat-sensitive substrates.[4]
DMF (anhydrous)90-120 °CCan be effective but may require higher temperatures and can promote side reactions if not carefully controlled.[5][11]

Experimental Protocols

General Protocol for an Optimized Suzuki Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture under inert conditions.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualization

Troubleshooting Workflow for Low-Yield Suzuki Coupling

The following diagram outlines a logical workflow for diagnosing and solving issues related to low yields in your Suzuki coupling reaction.

Troubleshooting_Suzuki cluster_0 Initial Assessment cluster_1 Fundamental Checks cluster_2 Systematic Optimization cluster_3 Outcome Start Low Yield Observed Check_Atmosphere 1. Verify Inert Atmosphere (Degassing, Purging) Start->Check_Atmosphere Begin Troubleshooting Check_Atmosphere->Start No, Re-run with proper technique Check_Reagents 2. Check Reagent Quality (Purity, Freshness of all components) Check_Atmosphere->Check_Reagents Atmosphere OK? Check_Reagents->Start Opt_Catalyst 3a. Optimize Catalyst System (Screen Bulky Ligands: SPhos, XPhos) Check_Reagents->Opt_Catalyst Reagents OK? Opt_Base 3b. Optimize Base (Screen Mild Bases: K₃PO₄, Cs₂CO₃) Opt_Catalyst->Opt_Base Still Low Yield? Opt_Conditions 3c. Optimize Conditions (Adjust Temp, Solvent Ratio) Opt_Base->Opt_Conditions Still Low Yield? Success Yield Improved Opt_Conditions->Success Optimization Effective? Reassess Re-evaluate Boronic Acid Partner (Consider Stability/Purity) Opt_Conditions->Reassess No

Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions.

References

overcoming low conversion in Buchwald-Hartwig amination of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of 2-Bromo-1-ethoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low conversion in this specific C-N coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the most critical initial factors to check?

Low conversion in the amination of this electron-rich and sterically hindered substrate can often be attributed to a few key factors. Here’s a checklist of the primary areas to investigate:

  • Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction duration.

  • Reagent and Solvent Purity: Trace amounts of water or other impurities can deactivate the catalyst. Solvents must be anhydrous and degassed. The purity of the amine, aryl bromide, and base is also critical for reproducibility.

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is paramount for this substrate. Due to the steric hindrance from the ortho-ethoxy group and the electron-rich nature of the aryl bromide, standard ligands may not be effective. Bulky, electron-rich phosphine ligands are generally required.[1]

  • Base Selection: The strength and nature of the base are crucial. A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex, while a base that is too nucleophilic can lead to side reactions.

Q2: I suspect my choice of ligand is not optimal. What are the best ligands for the amination of an electron-rich, ortho-substituted aryl bromide like this compound?

For challenging substrates such as this compound, the selection of a suitable ligand is often the key to success. The ethoxy group at the ortho position can sterically hinder the approach of the catalyst and the amine. Additionally, electron-donating groups can slow down the oxidative addition step. Therefore, bulky and electron-rich ligands are generally recommended to promote the reaction.

Recommended Ligands:

  • Biarylphosphine Ligands: These are often the ligands of choice for sterically demanding couplings. Examples include:

    • RuPhos: Known for its effectiveness with a wide range of secondary amines and aryl chlorides/bromides.

    • BrettPhos: Particularly effective for the monoarylation of primary amines.[2]

    • XPhos: A versatile ligand that has shown success in various challenging aminations.

  • N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can be superior to phosphines, offering high stability and activity.[3]

Below is a comparative table of ligands used for the amination of related sterically hindered or electron-rich aryl bromides.

LigandSubstrate TypeAmine TypeTypical Yield (%)Reference
RuPhos Ortho-substituted Aryl BromidesSecondary Amines85-99%[4]
BrettPhos Electron-rich Aryl MesylatesPrimary AminesHigh[1]
XPhos Heteroaryl HalidesPrimary/Secondary AminesHigh[1]
(±)-BINAP 2-Bromopyridine DerivativesPrimary Amines60%[5]
dppf Aryl BromidesPrimary AminesModerate to High[6]
Q3: What is the most appropriate base for this reaction, and how does it affect the conversion?

The choice of base is critical and must be strong enough to facilitate the deprotonation of the amine but not so nucleophilic that it leads to unwanted side reactions with the substrate or catalyst.

  • Strong, Non-Nucleophilic Bases: These are the most commonly used bases for Buchwald-Hartwig aminations.

    • Sodium tert-butoxide (NaOtBu): A very common and effective base, but it can be incompatible with base-sensitive functional groups.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base that can be effective when NaOtBu fails.

  • Weaker Inorganic Bases:

    • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): These can be good alternatives for substrates with base-sensitive functional groups, although they may require higher reaction temperatures or longer reaction times.

The following table compares the performance of different bases in the amination of similar 2-substituted bromopyridines.

BaseSubstrateAmineCatalyst SystemSolventTemp (°C)Yield (%)Reference
NaOtBu 2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060[5]
NaOtBu tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7[5]
DBU 2-BromopyridineAnilinePd₂(dba)₃ / XantphosDioxane100Hit[5]
Cs₂CO₃ 2-BromopyridineMorpholinePd(OAc)₂ / RuPhosToluene10095
Q4: Could the ortho-ethoxy group be interfering with the catalyst? If so, how can I mitigate this?

Yes, the oxygen of the ortho-ethoxy group can potentially coordinate to the palladium center, forming a stable five-membered ring intermediate that can inhibit the catalytic cycle. This is a known issue with substrates bearing ortho-coordinating groups.

Mitigation Strategies:

  • Use of Bulky Ligands: As mentioned in Q2, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. Their steric bulk can disfavor the formation of the inhibitory palladacycle and promote the desired reductive elimination step.

  • Higher Reaction Temperatures: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the stability of the inhibitory complex. However, this should be done cautiously to avoid decomposition of the starting materials, product, or catalyst.

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experimenting with different solvents such as toluene, dioxane, or THF might be beneficial.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized starting protocol that should be optimized for your specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, 2.4-4.8 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst and the phosphine ligand.

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Under the inert atmosphere, add the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow A Low Conversion Observed B Check Inert Atmosphere & Reagent Purity A->B C Optimize Ligand B->C If atmosphere & purity are good D Optimize Base C->D If conversion is still low G Consider Catalyst Inhibition by ortho-ethoxy group C->G Bulky ligands are key E Optimize Solvent & Temperature D->E If conversion is still low F Problem Solved E->F Successful Optimization G->E

Caption: A logical workflow for troubleshooting low conversion.

Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

References

troubleshooting Grignard reagent initiation with 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Grignard Reagent Initiation with 2-Bromo-1-ethoxy-4-fluorobenzene

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions regarding the initiation of the Grignard reaction using this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

The most common obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the aryl halide.[2][4] Additionally, Grignard reagents are highly reactive strong bases that are readily quenched by protic solvents like water or alcohols.[2][4][5] Therefore, the presence of even trace amounts of moisture in the glassware or solvent will prevent the reaction from starting.[5]

Q2: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by several distinct visual cues. These include:

  • Exotherm: The reaction mixture will generate heat, and the solvent may begin to boil spontaneously.[2][4]

  • Turbidity: The solution will turn cloudy, often with a grey or brownish appearance.[2][5]

  • Color Change: If using iodine as an activator, its characteristic purple or brown color will disappear.[2][4]

  • Gas Evolution: When using 1,2-dibromoethane (DBE) as an activator, you will observe bubbles of ethylene gas.[1][2]

Q3: How can I chemically or physically activate the magnesium turnings?

Several methods exist to disrupt the magnesium oxide layer and expose a fresh, reactive metal surface.[1]

  • Chemical Activation: This involves using a small amount of a reactive substance. Common activators include a crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or methyl iodide.[1][2] For particularly stubborn reactions, diisobutylaluminum hydride (DIBAH) can be an effective activator that also scavenges residual water.[6]

  • Physical Activation: Mechanical force can be used to break the oxide layer. Methods include crushing the magnesium turnings with a dry glass rod against the side of the flask, rapid stirring, or placing the reaction flask in an ultrasonic bath.[1][3][7]

Q4: My reaction mixture turned dark brown or black. What does this indicate?

A dark brown or black appearance during reagent formation can indicate the occurrence of a side reaction, most commonly Wurtz-type homocoupling.[5] This is where the newly formed Grignard reagent reacts with a molecule of the starting this compound to form a biphenyl derivative. This side reaction is often favored at higher concentrations and temperatures.[8] The dark color can also be caused by impurities in the magnesium.[5]

Q5: Will the fluoro or ethoxy groups on this compound interfere with the reaction?

No, these functional groups are generally compatible with Grignard reagent formation.

  • Ethoxy Group (-OEt): Ethers are the standard solvents for Grignard reactions because they are unreactive and help stabilize the reagent.[3][9] The ethoxy group on the aromatic ring is therefore stable.

  • Fluoro Group (-F): The reactivity of halogens in this reaction follows the trend I > Br > Cl >> F.[5] The carbon-fluorine bond is significantly stronger and less reactive than the carbon-bromine bond, so the magnesium will selectively insert into the C-Br bond, leaving the C-F bond intact.[10]

Troubleshooting Guide

If initiation is not observed, consult the following workflow and summary table for activation methods.

Grignard_Troubleshooting_Workflow start Reaction Not Initiating? check_anhydrous Are glassware and solvents completely dry? start->check_anhydrous check_inert Is the system under a positive inert atmosphere? check_anhydrous->check_inert Yes action_dry Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_anhydrous->action_dry No check_reagents Are Mg and aryl halide of good quality? check_inert->check_reagents Yes action_inert Purge system with N₂ or Ar. Maintain positive pressure. check_inert->action_inert No activate Attempt Activation check_reagents->activate Yes advanced_methods Consider advanced options: - Use DIBAH as activator - Use fresh, high-purity reagents - Prepare a small batch of a more reactive Grignard (e.g., EtMgBr) as an initiator. check_reagents->advanced_methods No action_dry->start action_inert->start chemical_activation Add a chemical activator: - Small I₂ crystal - 1-2 drops of DBE activate->chemical_activation mechanical_activation Apply physical activation: - Crush Mg with glass rod - Use ultrasonic bath activate->mechanical_activation chemical_activation->advanced_methods If fails success Initiation Successful! (Exotherm, turbidity) chemical_activation->success mechanical_activation->advanced_methods If fails mechanical_activation->success

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Summary of Magnesium Activation Methods
Activation MethodProcedureObservable SignAdvantagesDisadvantages
Iodine (I₂) Crystal Add one small crystal to the Mg turnings before adding the halide.[2][7]Disappearance of purple/brown iodine color.[2]Simple, effective, and provides a clear visual indicator of initiation.[2][4]Can sometimes be insufficient for very difficult reactions.
1,2-Dibromoethane (DBE) Add a few drops to the Mg suspension before adding the main halide.[2]Bubbling (ethylene gas evolution).[2]Highly effective; cleans the Mg surface chemically.[1][7]Introduces magnesium bromide as a byproduct.
Mechanical Crushing Firmly press and crush the Mg turnings against the flask bottom with a dry glass rod.[1][4]Initiation may begin at the point of crushing.Exposes a fresh, oxide-free surface without chemical additives.[7]Can be difficult and risks breaking the glassware.[4]
Sonication Place the reaction flask in an ultrasonic bath for several minutes.[7]Initiation may be indicated by a temperature rise or turbidity.Non-invasive and avoids chemical additives.[7]Requires an ultrasonic bath.
DIBAH Add a small amount of DIBAH solution to the magnesium suspension.[6]A temperature increase indicates initiation.Very powerful activator; also acts as a drying agent.[6][7]Reagent is pyrophoric and requires careful handling.

Experimental Protocols

Protocol 1: General Preparation of 2-Ethoxy-4-fluorophenylmagnesium Bromide

This protocol provides a general method for the Grignard reagent formation. An initiation technique from the table above should be employed.

1. Glassware and Reagent Preparation:

  • Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven (>120°C for several hours) and cooling under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the dried reaction flask.

  • Establish and maintain a positive pressure of an inert atmosphere (N₂ or Ar).

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether in the addition funnel. THF is often a better solvent for stabilizing the reagent.[11]

2. Reaction Initiation:

  • Add a small portion of the anhydrous solvent to the flask to cover the magnesium turnings.

  • Apply an activation method from the table above. For example, add a single small crystal of iodine.[2]

  • Add a small volume (~5-10%) of the this compound solution from the addition funnel to the stirring magnesium suspension.

  • Observe for signs of initiation (exotherm, turbidity, color change). Gentle warming with a heat gun may be required, but be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[2]

3. Grignard Reagent Formation:

  • Once the reaction has initiated, continue the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux.[12]

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until most or all of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used promptly.

Protocol 2: Titration of the Grignard Reagent

It is critical to determine the concentration of the freshly prepared Grignard reagent before use to ensure accurate stoichiometry in subsequent reactions.[5]

1. Materials:

  • Freshly prepared Grignard reagent solution.

  • Anhydrous THF or diethyl ether.

  • A standard solution of I₂ in anhydrous THF (~0.5 M), accurately prepared.

  • Syringes and needles.

2. Methodology:

  • Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the standard I₂ solution to a dry flask.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.

  • The endpoint is the disappearance of the brown iodine color as the Grignard reagent is consumed in a 1:1 stoichiometry with I₂.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[5]

  • Repeat the titration at least once more to ensure accuracy.

Grignard_Formation_Logic cluster_inputs Essential Inputs cluster_conditions Critical Conditions Mg Magnesium Turnings Process Grignard Initiation (Mg Insertion into C-Br bond) Mg->Process ArylHalide This compound ArylHalide->Process Solvent Anhydrous Ether (THF) Solvent->Process Activator Activator (e.g., I₂, DBE) Activator->Process Anhydrous Anhydrous System (Dry Glassware) Anhydrous->Process Inert Inert Atmosphere (N₂ or Ar) Inert->Process Product Product: 2-Ethoxy-4-fluorophenylmagnesium Bromide Process->Product Desired Reaction Byproduct Side Product: Wurtz Homocoupling Process->Byproduct Side Reaction

Caption: Logical relationship of components for successful Grignard reagent formation.

References

Technical Support Center: Palladium-Catalyzed Coupling of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed coupling of 2-Bromo-1-ethoxy-4-fluorobenzene. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in palladium-catalyzed coupling reactions with this compound?

A1: The primary side reactions encountered are:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-ethoxy-4-fluorobenzene. This can be caused by sources of hydride in the reaction mixture, such as solvent (e.g., alcohols), amine bases, or water.[1]

  • Homocoupling: The coupling of two molecules of the organoboron reagent (in Suzuki coupling) or two molecules of the terminal alkyne (in Sonogashira coupling) to form a symmetrical byproduct.[2] Oxygen can promote the homocoupling of boronic acids.

  • Protodeborylation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct and reducing the efficiency of the desired cross-coupling.

Q2: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What are the potential causes and solutions?

A2: Several factors can contribute to a sluggish or incomplete Suzuki-Miyaura reaction:

  • Catalyst Inactivity: The Pd(0) catalyst may be oxidized or poisoned. Ensure you are using fresh, high-quality catalyst and that your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

  • Slow Oxidative Addition: The C-Br bond of this compound is on an electron-rich ring, which can slow down the initial oxidative addition step. Using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can accelerate this step.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be rate-limiting. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium. The presence of water is often crucial for efficient transmetalation.

Q3: I am observing a significant amount of the dehalogenated byproduct, 1-ethoxy-4-fluorobenzene. How can I minimize this?

A3: To minimize dehalogenation:

  • Optimize the Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.[1]

  • Choose the Right Solvent: Aprotic solvents such as dioxane, THF, or toluene are less likely to act as hydride donors compared to protic solvents like alcohols.[1]

  • Control Water Content: While some water can be beneficial, excessive amounts can be a proton source. Use anhydrous solvents and add a controlled amount of water if necessary for the specific protocol.

  • Use a Suitable Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination over pathways leading to dehalogenation.

Q4: In my Sonogashira coupling, I am getting a lot of alkyne homocoupling (Glaser coupling). What can I do to prevent this?

A4: Alkyne homocoupling is a common issue in Sonogashira reactions, especially when a copper co-catalyst is used. To mitigate this:

  • Strictly Anaerobic Conditions: Oxygen is a major promoter of Glaser coupling. Ensure all reagents and the reaction vessel are thoroughly degassed.

  • Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst. In some cases, copper-free Sonogashira protocols can be employed.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, thus reducing the rate of homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupled Product
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure rigorous inert atmosphere techniques (degas solvents, use Schlenk line or glovebox).Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.
Inappropriate Ligand For the electron-rich substrate, try bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr).These ligands promote the oxidative addition step and stabilize the catalytic species.[1]
Incorrect Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, toluene, DMF).The choice of base and solvent significantly impacts reaction kinetics and side reactions.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Some coupling reactions require higher temperatures to overcome activation barriers.
Issue 2: Significant Formation of Dehalogenated Byproduct
Potential Cause Troubleshooting Step Rationale
Hydride Source in Reaction Switch to an aprotic solvent (dioxane, toluene). Use a weaker, non-alkoxide base (K₂CO₃, K₃PO₄).Alcohols and strong bases can be sources of hydride ions that lead to dehalogenation.[1]
Suboptimal Ligand Employ bulky biarylphosphine ligands.These ligands can accelerate the desired cross-coupling pathway relative to dehalogenation.
Excess Water Use anhydrous solvents and carefully control the amount of water added.Water can act as a proton source, leading to hydrodehalogenation.

Data Presentation

The following tables summarize quantitative data for palladium-catalyzed cross-coupling reactions of substrates similar to this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. This reaction was reported for the ¹⁸F-labeled substrate.

Table 2: Heck Coupling of 2-Bromo-4-fluorophenol

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(dba)₂ / DTBNpPDIPEADMF802459

Note: DTBNpP refers to di-tert-butylneopentylphosphine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂(OR') ArPdBr->ArPdOR Ligand Exchange (with Base) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOR->ArPdAr_prime Transmetalation (with Ar'-B(OH)₂) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArBr Ar-Br (this compound) BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield start Low Yield of Desired Product check_sm Check for Starting Material Recovery start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present no_sm Little or No Starting Material check_sm->no_sm optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Ligand/Base/Solvent - Use Fresher Catalyst sm_present->optimize_conditions Yes check_side_products Analyze for Side Products (Dehalogenation, Homocoupling) no_sm->check_side_products side_products_major Side Products are Major check_side_products->side_products_major troubleshoot_side_reactions Address Specific Side Reaction: - Dehalogenation: Use aprotic solvent, weaker base - Homocoupling: Ensure inert atmosphere side_products_major->troubleshoot_side_reactions Yes degradation Product/Reagent Degradation? side_products_major->degradation No

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Pathways cluster_homocoupling Homocoupling Side Reaction ArPdBr Ar-Pd(II)L₂(Br) Desired_Product Cross-Coupling Product ArPdBr->Desired_Product Transmetalation & Reductive Elimination (Desired Pathway) Dehalogenation_Product Dehalogenation Product (Ar-H) ArPdBr->Dehalogenation_Product Reaction with Hydride Source (Side Reaction) Homocoupling_Product Homocoupling Product (Ar'-Ar') Boronic_Acid Ar'-B(OH)₂ Pd_II Pd(II) species Boronic_Acid->Pd_II Transmetalation Pd_II->Homocoupling_Product Reductive Elimination

Caption: Competing reaction pathways leading to side products.

References

preventing homocoupling in Suzuki reactions with 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent homocoupling in Suzuki reactions involving 2-Bromo-1-ethoxy-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction with this compound, and why is it a problem?

A1: Homocoupling is a significant side reaction where your boronic acid reagent couples with itself to form a symmetrical biaryl byproduct. This is undesirable as it consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the product and the byproduct.

Q2: I'm observing a significant amount of a homocoupled byproduct. What are the primary causes?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of your boronic acid.[2]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂) as your catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the main catalytic cycle is fully established.[3]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of your solvents and the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling. Effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.

Q4: Can the choice of palladium catalyst, ligand, and base influence the amount of homocoupling?

A4: Absolutely. These are critical parameters to optimize for minimizing homocoupling.

  • Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the initial reduction step that can lead to homocoupling.

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for coupling with fluorinated aryl bromides.[1] These ligands promote the desired cross-coupling pathway by accelerating the oxidative addition and reductive elimination steps, thus outcompeting the homocoupling side reaction.

  • Base: The choice of base is crucial. While a base is necessary to activate the boronic acid, a strong base can sometimes promote side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH). For fluorinated substrates, cesium carbonate (Cs₂CO₃) has also been shown to be effective.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and minimize homocoupling in your Suzuki reaction with this compound.

Diagram: Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Implement rigorous degassing: - Inert gas sparging (N2 or Ar) - Freeze-Pump-Thaw cycles check_oxygen->degas No check_catalyst What is the Palladium source? check_oxygen->check_catalyst Yes degas->check_catalyst pd0_catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->pd0_catalyst Pd(II) check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) pd0_catalyst->check_ligand buchwald_ligand Use bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) check_ligand->buchwald_ligand No/Suboptimal check_base Is the base optimized? check_ligand->check_base Yes buchwald_ligand->check_base weaker_base Screen weaker inorganic bases (e.g., K3PO4, K2CO3, Cs2CO3) check_base->weaker_base No/Too Strong check_temp Is the reaction temperature optimized? check_base->check_temp Yes weaker_base->check_temp lower_temp Attempt the reaction at a lower temperature check_temp->lower_temp No solution Homocoupling Minimized check_temp->solution Yes lower_temp->solution

Caption: A decision tree to systematically troubleshoot and minimize homocoupling.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the yield of the desired product versus the homocoupling byproduct in Suzuki reactions of substrates analogous to this compound. Note: Specific yields for this compound may vary and require optimization.

Table 1: Effect of Catalyst System on Homocoupling

Catalyst Precursor (mol%)Ligand (mol%)Desired Product Yield (%)Homocoupling Byproduct (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)Moderate-HighCan be significantA standard, but often less effective system for this substrate type.
Pd(OAc)₂ (2)SPhos (4)High-Excellent Very Low - Undetectable Recommended for fluorinated and hindered aryl bromides.[1]
Pd(PPh₃)₄ (3)-HighLow-ModerateA Pd(0) source that can reduce homocoupling.
XPhos Pd G3 (2)-ExcellentVery LowA pre-formed catalyst that is often highly active and selective.

Table 2: Effect of Base on Homocoupling

Base (equivalents)Desired Product Yield (%)Homocoupling Byproduct (%)Notes
NaOH (2.0)ModerateModerate-HighStrong bases can sometimes promote side reactions.
K₂CO₃ (2.0)Good-HighLow-ModerateA commonly used and effective base.[4]
K₃PO₄ (2.0)High-Excellent Low Often an excellent choice for challenging Suzuki couplings.[4]
Cs₂CO₃ (2.0)High-ExcellentLowCan be very effective but is more costly.[4]

Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, optimized to minimize homocoupling.

Diagram: Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 Combine this compound, boronic acid, base, and ligand in a Schlenk flask. prep2 Seal flask and establish inert atmosphere (3x vacuum/backfill with N2 or Ar). prep1->prep2 prep3 Add degassed solvent via syringe. prep2->prep3 prep4 Further degas the reaction mixture (e.g., N2 sparging for 10-15 min). prep3->prep4 react1 Add Pd catalyst under a positive flow of inert gas. prep4->react1 react2 Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring. react1->react2 react3 Monitor reaction progress by TLC, GC, or LC-MS. react2->react3 workup1 Cool to room temperature and quench the reaction. react3->workup1 workup2 Perform aqueous workup (e.g., extraction with an organic solvent). workup1->workup2 workup3 Dry, filter, and concentrate the organic layer. workup2->workup3 purify Purify the crude product (e.g., column chromatography). workup3->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%) or a pre-formed catalyst like XPhos Pd G3 (2 mol%))

  • Ligand (e.g., SPhos (4 mol%) if using Pd(OAc)₂)

  • Base (e.g., K₃PO₄ (2.0 equiv), finely ground)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 10:1 or toluene/water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:
  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, finely ground K₃PO₄, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Further Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Competing Reaction Pathways

G cluster_suzuki Desired Suzuki Coupling cluster_homo Undesired Homocoupling ArBr This compound (Ar-Br) OxAdd Oxidative Addition ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) Transmetal Transmetalation ArBOH2->Transmetal Homo1 Reaction with 2x Ar'-B(OH)2 ArBOH2->Homo1 Pd0 Pd(0)Ln Oxygen O2 (Trace) Pd0->Oxygen Pd0->OxAdd Base Base Base->Transmetal PdII Pd(II) Species Oxygen->PdII PdII->Homo1 OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-Ar') RedElim->Product Homo1->Pd0 Regenerates Catalyst Byproduct Homocoupled Byproduct (Ar'-Ar') Homo1->Byproduct

Caption: Competing pathways of the desired Suzuki coupling and undesired homocoupling.

References

Technical Support Center: Optimization of the Buchwald-Hartwig Reaction of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Bromo-1-ethoxy-4-fluorobenzene.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound and provides systematic approaches to resolving them.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Use a Pre-catalyst: Palladium pre-catalysts are often more reliable and give cleaner reactions than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. 2. Check Catalyst and Ligand Quality: Ensure the palladium source and phosphine ligand are not degraded. Store phosphine ligands under an inert atmosphere. 3. Inert Atmosphere: Verify that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Ensure solvents are properly degassed.
Suboptimal Ligand The electron-donating ethoxy group on the substrate requires a suitable ligand. 1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands. Good starting points include biarylphosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., Xantphos, BINAP).[1][2][3] 2. Adjust Ligand:Palladium Ratio: The optimal ratio can vary; a 1:1 to 2:1 ligand-to-palladium ratio is a common starting point.
Incorrect Base Base selection is critical and substrate-dependent.[4] 1. Strong Bases: For many amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[4] 2. Weaker Bases for Sensitive Substrates: If the amine coupling partner has base-sensitive functional groups, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]
Inappropriate Solvent 1. Solvent Choice: Toluene, dioxane, and THF are commonly used and effective solvents.[5] 2. Solvent Quality: Ensure the solvent is anhydrous, as water can interfere with the reaction.
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures. 1. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[6][7]

Issue 2: Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Hydrodehalogenation (Replacement of Bromine with Hydrogen) This is a common side reaction, especially with primary amines.[4]1. Ligand Screening: The choice of ligand can significantly influence the extent of hydrodehalogenation. Screening different phosphine ligands is often the most effective solution.[4] 2. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the base may help.
Biaryl Formation (Homocoupling of the Aryl Bromide) Can occur, particularly at higher temperatures.1. Lower Catalyst Loading: Reduce the amount of palladium catalyst. 2. Temperature Control: Avoid excessively high reaction temperatures.
Reaction at the Fluorine Position While C-F activation is generally more difficult than C-Br activation, it can occur under harsh conditions.1. Milder Conditions: Use lower temperatures and carefully select the ligand and base to favor C-Br activation. The reactivity order for oxidative addition is generally I > Br > Cl > F.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for optimizing the base and ligand for the amination of this compound?

A1: For an electron-rich aryl bromide like this compound, a good starting point is to use a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). This combination is often effective for promoting the oxidative addition and subsequent steps of the catalytic cycle.

Q2: How do the ethoxy and fluoro substituents on the aryl bromide affect the reaction?

A2: The ethoxy group is an electron-donating group, which can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient aryl bromides. The fluorine atom is an electron-withdrawing group, but its effect is likely less pronounced than the ortho-ethoxy group's directing and steric influence. The combination of these substituents requires careful selection of a suitable ligand to facilitate the reaction.

Q3: What are the best practices for setting up a Buchwald-Hartwig reaction to ensure reproducibility?

A3: To ensure reproducibility, it is crucial to maintain an inert atmosphere throughout the reaction setup to prevent catalyst deactivation. Use anhydrous and degassed solvents. The quality of the reagents, particularly the palladium catalyst and the phosphine ligand, is also critical. Using a pre-catalyst can often lead to more consistent results.

Q4: Can I use a weaker base if my amine substrate is sensitive to strong bases like NaOtBu?

A4: Yes, for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[4] You may need to increase the reaction temperature to achieve a reasonable reaction rate with these weaker bases.

Q5: What are some alternative solvents to toluene and dioxane?

A5: While toluene and dioxane are common, greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (MTBE) have been shown to be effective in some Buchwald-Hartwig aminations.

Data Presentation: Ligand and Base Screening for Similar Substrates

Table 1: Ligand Screening for the Amination of 2-Bromoanisole with a Primary Amine

LigandBaseSolventTemperature (°C)Yield (%)
XPhosNaOtBuToluene100>95
RuPhosNaOtBuToluene100>95
SPhosNaOtBuToluene10090
BINAPNaOtBuToluene10075
XantphosNaOtBuToluene10085

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Table 2: Base Screening for the Amination of 2-Bromoanisole with a Secondary Amine using XPhos as Ligand

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene100>95
LHMDSToluene10092
K₃PO₄Dioxane11080
Cs₂CO₃Dioxane11078

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters is likely necessary for specific amine substrates.

General Protocol for Amination with a Primary or Secondary Amine

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.4 equivalents), and this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe, followed by the amine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L PdII_complex Ar-Pd(II)(L)-Br Pd0->PdII_complex Oxidative Addition ArBr This compound Amine R₂NH Pd_amido_complex Ar-Pd(II)(L)-NR₂ Base Base Product Product PdII_complex->Pd_amido_complex Ligand Exchange & Deprotonation Pd_amido_complex->Pd0 Reductive Elimination Pd_amido_complex->Product HBaseX [H-Base]⁺Br⁻ Pd_amido_complex->HBaseX

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Check Catalyst Activity (Use Pre-catalyst, Inert Atmosphere) start->check_catalyst No Improvement success Success: High Yield start->success Improvement screen_ligands Screen Ligands (e.g., XPhos, RuPhos, Xantphos) check_catalyst->screen_ligands No Improvement check_catalyst->success Improvement optimize_base Optimize Base (NaOtBu, LHMDS, Cs₂CO₃) screen_ligands->optimize_base No Improvement screen_ligands->success Improvement optimize_conditions Optimize Conditions (Temperature, Solvent) optimize_base->optimize_conditions Minor Improvement optimize_base->success Improvement optimize_conditions->success Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification Strategies for Products from 2-Bromo-1-ethoxy-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Bromo-1-ethoxy-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Buchwald-Hartwig Amination: To synthesize N-aryl amines.[1]

  • Grignard Reaction: To create tertiary alcohols or other carbon-carbon bonds.

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: Depending on the reaction, common impurities include:

  • Suzuki-Miyaura Coupling: Homocoupling products of the boronic acid, dehalogenated starting material (1-ethoxy-4-fluorobenzene), and residual palladium catalyst.[2][3][4] The presence of oxygen can increase the formation of homocoupling byproducts.[4]

  • Buchwald-Hartwig Amination: Unreacted starting materials, dehalogenated starting material, and residual palladium catalyst. In some cases, side reactions related to the base or ligand can occur.[5]

  • Grignard Reaction: Biphenyl-type homocoupling products from the reaction of the Grignard reagent with unreacted starting material, and unreacted magnesium.[6]

Q3: How can I remove residual palladium catalyst from my product?

A3: Residual palladium can often be removed by filtration through a pad of Celite® or by column chromatography. For particularly stubborn cases, specialized scavengers or a wash with an aqueous solution of a chelating agent like thiourea may be effective.

Q4: My product is an oil. Can I still use recrystallization?

A4: If your product is an oil at room temperature, direct recrystallization is not feasible. However, you might consider if the product can be converted to a crystalline salt (if it has a basic or acidic handle) which can then be recrystallized. Otherwise, column chromatography is the preferred method for purifying oils.

Q5: How do I choose a suitable solvent system for column chromatography?

A5: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate eluent. A solvent system that gives your product an Rf value of 0.2-0.4 is often a good choice for column chromatography. A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][8]

Troubleshooting Guides

Grignard Reaction Product Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired alcohol after work-up. Incomplete reaction; premature quenching of the Grignard reagent by moisture.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Presence of a significant amount of a non-polar byproduct. This is likely a biphenyl-type homocoupling product.This can often be removed by trituration with a non-polar solvent like cold hexanes or petroleum ether, in which the biphenyl is more soluble than the desired alcohol.[6] Alternatively, column chromatography can be effective.
Formation of an emulsion during aqueous work-up. Magnesium salts can sometimes cause emulsions.Add more of the organic solvent and brine. In some cases, gentle filtration through a pad of Celite® can help break the emulsion.
Suzuki-Miyaura Coupling Product Purification
Problem Possible Cause(s) Suggested Solution(s)
Product is contaminated with a significant amount of homocoupled boronic acid byproduct. Presence of oxygen in the reaction; use of a Pd(II) precatalyst without complete reduction to Pd(0).[3][4]Ensure the reaction is thoroughly degassed. Using a Pd(0) catalyst source can sometimes mitigate this. Purification can be achieved by column chromatography, as the homocoupled product often has a different polarity.
Dehalogenated byproduct (1-ethoxy-4-fluorobenzene) is observed. This can be caused by certain bases or protic impurities.[2]Switch to a non-protic, weaker base like K₂CO₃ or Cs₂CO₃. Ensure all reagents and solvents are anhydrous.[2] This byproduct is often more volatile and can sometimes be removed by careful evaporation or distillation if the desired product is a high-boiling liquid or solid.
Difficulty separating the product from the boronic acid or its byproducts. The polarities may be very similar.A change in the stationary phase for column chromatography (e.g., using alumina instead of silica) might be effective. Recrystallization from a carefully chosen solvent system could also be attempted.
Buchwald-Hartwig Amination Product Purification
Problem Possible Cause(s) Suggested Solution(s)
The product streaks on the silica gel column. Basic amine products can interact strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2%).[9]
Low recovery from the column. The product may be irreversibly adsorbed onto the silica.In addition to deactivating the silica, consider using a less acidic stationary phase like alumina.
The purified product is colored. Residual palladium complexes or oxidized impurities.Passing the product solution through a short plug of activated carbon before final concentration can sometimes remove colored impurities.

Quantitative Data Summary

The following table provides representative data for purification outcomes. Note that actual results will vary depending on the specific substrates and reaction conditions.

Reaction Type Typical Product Type Purification Method Typical Eluent/Solvent Reported Yield Range (%) Typical Purity (%)
Grignard ReactionTertiary AlcoholColumn ChromatographyHexane/Ethyl Acetate Gradient50-85>95
Suzuki-Miyaura CouplingBiaryl CompoundColumn ChromatographyHexane/Ethyl Acetate Gradient70-95>98
Suzuki-Miyaura CouplingBiaryl CompoundRecrystallizationEthanol/Water or Toluene/Hexane60-90>99
Buchwald-Hartwig AminationN-Aryl AmineColumn ChromatographyHexane/Ethyl Acetate (+1% Et₃N)65-90>97

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Sample Preparation: After the reaction work-up, concentrate the crude product under reduced pressure. If the product is a solid or viscous oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.[10]

  • Column Packing: Select an appropriately sized column. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product. Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature.[11][12] Common choices for aromatic compounds include ethanol, isopropanol, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate.[13]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup concentrate Concentrate in vacuo workup->concentrate analysis Analyze Crude Product (TLC, LC-MS, NMR) concentrate->analysis decision Product State? analysis->decision solid Solid decision->solid Solid oil Oil/Viscous Liquid decision->oil Liquid/Oil recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography oil->chromatography pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Liquid Product chromatography->pure_oil

Caption: General workflow for the purification of organic reaction products.

Troubleshooting_Logic start Purification Unsuccessful (Low Yield or Purity) check_reaction Re-evaluate Reaction (Side Products?) start->check_reaction homocoupling Homocoupling/ Dehalogenation check_reaction->homocoupling Yes incomplete_reaction Incomplete Reaction/ Degradation check_reaction->incomplete_reaction Yes check_purification Re-evaluate Purification Method check_reaction->check_purification No optimize_reaction Optimize Reaction Conditions (Catalyst, Base, Temp.) homocoupling->optimize_reaction incomplete_reaction->optimize_reaction success Successful Purification optimize_reaction->success wrong_solvent Suboptimal Solvent System check_purification->wrong_solvent Yes wrong_stationary_phase Incorrect Stationary Phase check_purification->wrong_stationary_phase Yes optimize_purification Optimize Purification Protocol (Solvent Screen, Different Adsorbent) wrong_solvent->optimize_purification wrong_stationary_phase->optimize_purification optimize_purification->success

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Hydrodehalogenation of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrodehalogenation of 2-Bromo-1-ethoxy-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrodehalogenation of this compound.

Question: My reaction is showing low conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh batch of catalyst. The catalyst loading might also be insufficient. A typical starting point is 5-10 mol% of palladium.

  • Hydrogen Source: If using hydrogen gas, ensure there are no leaks in your system and that the gas is of high purity. For transfer hydrogenation, the hydrogen donor (e.g., sodium borohydride, ammonium formate) may be decomposing or added in insufficient quantity.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.[1] However, excessively high temperatures can sometimes lead to side reactions. A stepwise increase in temperature (e.g., from room temperature to 80°C) is recommended.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like alcohols can sometimes interfere with the reaction or act as a hydride source, leading to undesired side reactions.[1] Consider switching to a non-polar aprotic solvent like toluene.[1]

Question: I am observing the formation of a significant amount of byproduct, which I suspect is the fully dehalogenated arene (1-ethoxy-4-fluorobenzene). How can I minimize this?

Answer: The formation of the dehalogenated byproduct is a known side reaction in palladium-catalyzed reactions, often referred to as hydrodehalogenation.[1] This occurs when the aryl halide is replaced by a hydrogen atom.[1] Here are some strategies to minimize this:

  • Choice of Base: The base plays a crucial role. Strong bases can sometimes promote the formation of palladium-hydride species which lead to hydrodehalogenation.[2] Consider using a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Ligand Selection: Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination of the product over the undesired hydrodehalogenation pathway.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of the undesired hydrodehalogenation side reaction more than the main reaction pathway.[1]

Question: How can I effectively monitor the progress of my reaction?

Answer: Regularly monitoring your reaction is key to understanding its kinetics and determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis, GC-MS is the preferred method. It allows you to identify and quantify the starting material, the desired product (1-ethoxy-4-fluorobenzene), and any potential byproducts by their retention times and mass spectra.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another excellent quantitative technique, particularly for less volatile compounds.[3]

A sample GC-MS protocol is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrodehalogenation as a side reaction?

A1: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can then transfer a hydride to the organic substrate, leading to the replacement of the halogen with hydrogen.[4] Factors like the choice of base, solvent, and the presence of hydrogen donors can influence the formation of this Pd-H species.[1]

Q2: How does the type of halide affect the rate of hydrodehalogenation?

A2: The strength of the carbon-halogen bond is a critical factor. The bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl bromides are generally more reactive and susceptible to hydrodehalogenation than aryl chlorides, but less so than aryl iodides.[1][5]

Q3: What are the recommended safety precautions for conducting this reaction?

A3: Hydrogenation reactions require strict safety measures.[6]

  • Hydrogen Gas: If using hydrogen gas, ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources. Use pressure-rated equipment and always perform a leak test with an inert gas before introducing hydrogen.[6]

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry.[7] Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent).[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[8]

Q4: Can I reuse the palladium catalyst?

A4: While it is possible to recover and reuse palladium catalysts, their activity can decrease with each cycle. If you choose to reuse the catalyst, it should be thoroughly washed and dried under vacuum. However, for consistent and reproducible results, using a fresh batch of catalyst for each reaction is recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrodehalogenation

EntryCatalyst (mol%)Hydrogen SourceBase (equiv.)SolventTemp (°C)Time (h)Conversion (%)Yield of 1-ethoxy-4-fluorobenzene (%)
1Pd/C (5)H₂ (1 atm)NaOAc (2)Ethanol25246558
2Pd/C (10)H₂ (1 atm)NaOAc (2)Ethanol50129585
3Pd/C (10)H₂ (1 atm)K₃PO₄ (2)Toluene808>9992
4Ni/SiO₂ (15)H₂ (1 atm)NoneHexane25069895
5CuI (20)NaI (2)Diamine (1.5)MeCN200 (µW)29984[9]

Experimental Protocols

Protocol 1: Catalytic Hydrodehalogenation using Palladium on Carbon and H₂ Gas

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 eq) and the Pd/C catalyst (10 mol%).

  • Solvent Addition: Add the solvent (e.g., Toluene) via syringe.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Hydrogen Introduction: Introduce hydrogen gas (1 atm) via a balloon or a regulated supply.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: GC-MS Method for Reaction Monitoring

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.[1]

  • Data Analysis: Identify the peaks for this compound and 1-ethoxy-4-fluorobenzene based on their retention times and mass spectra. Quantify the relative amounts to determine conversion and yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry flask add_substrate Add this compound start->add_substrate add_reagents Add Base & Pd/C Catalyst add_substrate->add_reagents add_solvent Add Solvent (Toluene) add_reagents->add_solvent inert Evacuate & Backfill with Inert Gas add_solvent->inert add_h2 Introduce H2 (1 atm) inert->add_h2 heat_stir Heat to 80°C & Stir add_h2->heat_stir monitor Monitor by GC-MS/TLC heat_stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for catalytic hydrodehalogenation.

troubleshooting_logic start Low Conversion? catalyst Catalyst Inactive/Insufficient? start->catalyst Yes h2_source H2 Source Issue? start->h2_source Yes temp Temperature Too Low? start->temp Yes byproduct High Byproduct Formation? start->byproduct No sol_catalyst Use Fresh Catalyst Increase Loading catalyst->sol_catalyst sol_h2 Check for Leaks Use Pure H2 h2_source->sol_h2 sol_temp Increase Temperature (e.g., to 80°C) temp->sol_temp end Reaction Optimized sol_catalyst->end sol_h2->end sol_temp->end base Base Choice? byproduct->base Yes solvent Solvent Choice? byproduct->solvent Yes sol_base Switch to Weaker Base (e.g., K3PO4) base->sol_base sol_solvent Use Aprotic Solvent (e.g., Toluene) solvent->sol_solvent sol_base->end sol_solvent->end

Caption: Troubleshooting logic for hydrodehalogenation issues.

References

effect of temperature on the stability of 2-Bromo-1-ethoxy-4-fluorobenzene Grignard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and handling of 2-Bromo-1-ethoxy-4-fluorobenzene Grignard reagent (2-ethoxy-4-fluorophenylmagnesium bromide). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound Grignard reagent?

A1: Temperature is the most critical factor influencing the stability of this Grignard reagent. Like many Grignard reagents, it is susceptible to thermal decomposition. Elevated temperatures can lead to a decrease in yield and the formation of unwanted byproducts. For sensitive functionalized Grignard reagents, low temperatures are often employed to ensure stability.[1]

Q2: How does temperature influence the composition of the Grignard reagent in solution?

A2: The composition of a Grignard reagent in an etheral solvent is governed by the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). Temperature can shift this equilibrium, which in turn can affect the reactivity and stability of the reagent.

Q3: What are the typical signs of decomposition of the this compound Grignard reagent?

A3: Decomposition can be indicated by a color change in the solution, often to a darker brown or black, and the formation of a precipitate. A significant decrease in the yield of the desired product in a subsequent reaction is also a strong indicator of reagent degradation.

Q4: Can this Grignard reagent be stored? If so, under what conditions?

A4: For optimal results, it is highly recommended to use the Grignard reagent immediately after its preparation. If short-term storage is unavoidable, it should be kept under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (ideally ≤ 0°C). However, prolonged storage is not advised due to the risk of decomposition and reaction with atmospheric moisture and oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Failure of Grignard reaction to initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Impure starting materials.1. Activate magnesium turnings using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing. 2. Flame-dry all glassware before use and use anhydrous solvents. 3. Ensure the purity of this compound and the solvent.
Low yield of the Grignard reagent 1. Incomplete reaction. 2. Side reactions due to elevated temperature. 3. Reaction with atmospheric moisture or oxygen.1. Ensure sufficient reaction time and gentle heating if necessary to maintain a gentle reflux. 2. Maintain a controlled reaction temperature, using an ice bath if the reaction becomes too vigorous. 3. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Darkening of the reaction mixture 1. Decomposition of the Grignard reagent. 2. Formation of biphenyl coupling products (Wurtz-type reaction).1. Control the rate of addition of the aryl bromide to avoid localized high temperatures. 2. Maintain a moderate reaction temperature; avoid excessive heating.
Inconsistent results in subsequent reactions 1. Variation in the concentration of the active Grignard reagent. 2. Degradation of the Grignard reagent before use.1. Titrate a small aliquot of the Grignard reagent solution to determine its exact concentration before use. 2. Use the Grignard reagent immediately after preparation.

Effect of Temperature on Stability (Qualitative Data)

Temperature RangeExpected StabilityPotential Side Reactions
< 0°C HighMinimal
0°C to Room Temperature (~25°C) ModerateSlow decomposition may occur over time.
Room Temperature to Reflux (e.g., THF ~66°C) Low to ModerateIncreased rate of decomposition and formation of side products (e.g., biphenyls).
> Reflux Temperature Very LowRapid decomposition is expected.

Experimental Protocol: Synthesis of 2-Ethoxy-4-fluorophenylmagnesium Bromide

This protocol is a representative procedure based on the synthesis of analogous aryl Grignard reagents. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (optional, for activation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • Preparation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flame-dried three-necked flask. Assemble the condenser and dropping funnel. Purge the entire apparatus with a slow stream of inert gas.

  • Activation: Add a small crystal of iodine to the flask. Gently warm the flask until the purple vapor of iodine is observed. Allow the flask to cool back to room temperature. The disappearance of the iodine color indicates the activation of the magnesium.

  • Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated if a gentle bubbling and a slight increase in temperature are observed. The solution may also become cloudy.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow down the addition rate and use an ice bath to cool the flask.

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain a reflux for an additional 30-60 minutes to ensure the reaction goes to completion. The reaction is typically complete when most of the magnesium has been consumed.

  • Use: Cool the resulting greyish-brown solution to the desired temperature for the subsequent reaction. It is recommended to use the Grignard reagent immediately.

Logical Workflow for Grignard Reagent Stability

G Factors Affecting 2-Ethoxy-4-fluorophenylmagnesium Bromide Stability cluster_factors Destabilizing Factors cluster_products Inactive/Side Products Temp Temperature Decomposition Thermal Decomposition Products (e.g., Biphenyls) Temp->Decomposition Increases Rate Moisture Moisture/Protic Solvents Hydrolysis 1-Ethoxy-4-fluorobenzene (Inactive Alkane) Moisture->Hydrolysis Causes Oxygen Atmospheric Oxygen Oxidation Oxidation Products Oxygen->Oxidation Causes Grignard 2-Ethoxy-4-fluorophenyl- magnesium Bromide (Active Reagent) Grignard->Decomposition Grignard->Hydrolysis Grignard->Oxidation

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Bromo-1-ethoxy-4-fluorobenzene in palladium-catalyzed cross-coupling reactions. This electron-rich aryl bromide presents a unique set of challenges, and this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate potential pitfalls, specifically focusing on catalyst deactivation.

Troubleshooting Guide: Diagnosing and Resolving Reaction Failures

This section is structured to help you diagnose the root cause of common issues encountered during cross-coupling reactions with this compound and provides actionable solutions.

Symptom 1: Low to No Product Yield

A low or non-existent yield is one of the most common issues. The underlying cause often traces back to the deactivation of the palladium catalyst.

Potential Cause A: Inefficient Oxidative Addition

The first crucial step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[1][2][3] With an electron-rich substrate like this compound, this step can be sluggish compared to reactions with electron-deficient aryl halides.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands are known to accelerate oxidative addition.[4] Consider switching to ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[5] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are crucial for activating the C-Br bond.[5]

    • Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species.[6][7] Incomplete reduction can be a significant source of low activity. Consider using a well-defined Pd(0) source [e.g., Pd(PPh₃)₄] or a pre-catalyst that readily forms the active species.[8]

    • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to proceed. Monitor for potential side reactions or decomposition at higher temperatures.

Potential Cause B: Catalyst Decomposition (Palladium Black Formation)

The formation of palladium black is a clear visual indicator of catalyst deactivation, where the active, soluble palladium species agglomerate into inactive metallic palladium.

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to decomposition.[6][9] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

    • Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) is crucial for stabilizing the catalytic species and preventing aggregation.[9]

    • Choice of Base and Solvent: The solubility and strength of the base are important. A base that is not sufficiently soluble can lead to localized high concentrations and catalyst precipitation.[9] The solvent system should be chosen to keep all components, including the catalyst, in solution.[9]

Potential Cause C: Formation of Inactive Catalyst Complexes

The catalyst can become trapped in off-cycle, inactive states, such as stable dimeric or polymeric species, which halts the catalytic cycle.[10][11][12]

  • Troubleshooting Steps:

    • Ligand Steric Hindrance: Employing bulky ligands can sterically disfavor the formation of inactive dimeric palladium complexes.[5]

    • Lower Catalyst Concentration: High catalyst concentrations can sometimes promote the formation of inactive aggregates. If feasible, try running the reaction at a lower catalyst loading.

Symptom 2: Significant Formation of Side Products

The presence of undesired side products points to competing reaction pathways that can be influenced by the stability and reactivity of the catalyst.

Potential Cause A: Protodebromination (Hydrodebromination)

This side reaction results in the replacement of the bromine atom on your starting material with a hydrogen atom.

  • Troubleshooting Steps:

    • Source of Protons: Scrutinize the reaction for sources of protons. This can include trace water in the solvent or reagents, or the use of protic solvents. Ensure all reagents and solvents are anhydrous.

    • Choice of Base: Some bases can facilitate protodebromination. Consider using a non-aqueous base like potassium phosphate (K₃PO₄) in an anhydrous solvent.[12]

Potential Cause B: Homocoupling of the Boronic Acid/Ester (in Suzuki Coupling)

The formation of a biaryl product derived from the coupling of two boronic acid or ester molecules is a common side reaction, often promoted by the presence of oxygen.[6]

  • Troubleshooting Steps:

    • Deoxygenation: As with catalyst decomposition, rigorous deoxygenation of the reaction mixture is the primary solution to minimize homocoupling.[12]

Potential Cause C: β-Hydride Elimination (in Heck Coupling)

In Heck reactions, β-hydride elimination is a key step to form the desired alkene product. However, it can sometimes lead to undesired isomers or decomposition pathways if not properly controlled.[13][14][15]

  • Troubleshooting Steps:

    • Ligand Control: The choice of ligand can influence the regioselectivity of β-hydride elimination.[5]

    • Base Selection: The base is crucial for regenerating the Pd(0) catalyst after β-hydride elimination. Using an appropriate base can prevent the accumulation of palladium-hydride species that might lead to side reactions.[14]

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the core catalytic cycle for a generic cross-coupling reaction and highlight the points where deactivation can occur.

Catalytic_Cycle_Deactivation Pd0 Active Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (Ar-X) Decomp Palladium Black (Inactive) Pd0->Decomp Transmetalation_Complex Ar-Pd(II)-R(L_n) OA_Complex->Transmetalation_Complex Transmetalation (R-M) Off_Cycle Inactive Dimer/ Off-Cycle Complex OA_Complex->Off_Cycle Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R (Product) Transmetalation_Complex->Product

Caption: General catalytic cycle and common deactivation points.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish?

A1: The electron-donating nature of the ethoxy and fluoro groups makes the aryl bromide electron-rich. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[1][2] To overcome this, the use of highly active, electron-rich, and bulky phosphine ligands is often necessary to promote the formation of a more reactive palladium catalyst.

Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, inactive metallic palladium.[6] Its formation indicates catalyst decomposition. This is most commonly caused by the presence of oxygen, which oxidizes the active Pd(0) species. To prevent this, ensure your solvents are rigorously degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[9]

Q3: Can the choice of base affect catalyst stability?

A3: Absolutely. The base plays a critical role not only in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling or regenerating the catalyst in Heck and Buchwald-Hartwig reactions) but also in catalyst stability.[16] A base that is too strong or poorly soluble can lead to catalyst degradation. For instance, in Buchwald-Hartwig aminations, strong bases are required, but their choice must be compatible with the substrates and catalyst system.[7][17] In Suzuki couplings, milder bases like potassium carbonate or potassium phosphate are often preferred to minimize side reactions and catalyst deactivation.[6]

Q4: What is the role of the phosphine ligand in preventing catalyst deactivation?

A4: Phosphine ligands are crucial for both the reactivity and stability of the palladium catalyst.[18][19]

  • Steric Bulk: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species and sterically hinder the formation of inactive palladium dimers.[5]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with electron-rich aryl halides.

  • Stability: The phosphine ligand stabilizes the palladium nanoparticles, preventing their aggregation into palladium black.[19]

Q5: Are there any specific considerations for Suzuki-Miyaura coupling with this compound?

A5: Yes. Besides the challenges of oxidative addition with an electron-rich bromide, you should be mindful of potential protodeboronation of your boronic acid partner, especially if it is also electron-deficient.[9] Using anhydrous conditions and a suitable base like K₃PO₄ can help mitigate this side reaction.[9][12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

Reagent/ComponentAmountMolar Equiv.
This compound1.0 mmol1.0
Arylboronic acid1.2 - 1.5 mmol1.2 - 1.5
Palladium Precatalyst (e.g., XPhos Pd G3)0.01 - 0.03 mmol1 - 3 mol%
Base (e.g., K₃PO₄, finely ground)2.0 - 3.0 mmol2.0 - 3.0
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)5 mL-

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

dealing with steric hindrance in reactions of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1-ethoxy-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this sterically hindered aryl halide.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish or low-yielding?

A1: The primary challenge in reactions with this compound is steric hindrance. The ethoxy group at the ortho position to the bromine atom sterically shields the reaction center. This hindrance can impede the approach of reagents and catalysts, slowing down key steps in many catalytic cycles, such as oxidative addition in cross-coupling reactions.

Q2: What are the most common side reactions observed when using this substrate?

A2: Common side reactions are often dependent on the specific transformation:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Protodeboronation of the boronic acid partner and homocoupling of the boronic acid are frequent side reactions. Debromination of the starting material can also occur.

  • Grignard Reagent Formation: Wurtz-type homocoupling to form a biaryl byproduct is a significant possibility. The Grignard reagent is also highly basic and will react with any protic sources, such as water.[1]

  • Buchwald-Hartwig Amination: Catalyst poisoning by certain amine substrates or impurities can lead to low conversion.[2]

Q3: How can I improve the solubility of my reaction components?

A3: Poor solubility can hinder reaction rates. Consider using co-solvents. For instance, in Suzuki-Miyaura reactions, a mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF or the addition of water can improve the solubility of the base and other reagents.

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A4: Standard laboratory safety procedures should be followed. Many of the catalysts and reagents used in cross-coupling reactions are air and moisture sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox). Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture.[1] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product formation, or significant starting material remaining.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst base Screen Different Bases start->base solvent Modify Solvent System start->solvent temp Adjust Reaction Temperature start->temp ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) catalyst->ligand precatalyst Consider a Pre-catalyst catalyst->precatalyst stronger_base Use Stronger, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3) base->stronger_base cosolvent Add Co-solvent for Solubility (e.g., DMF, THF/H2O) solvent->cosolvent increase_temp Increase Temperature Incrementally (e.g., 80-120 °C) temp->increase_temp end Improved Yield ligand->end precatalyst->end stronger_base->end cosolvent->end increase_temp->end

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1101685-95
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidPd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (2)THF8024~90

Data is for analogous compounds and serves as a starting point for optimization.[3]

Detailed Experimental Protocol (General Starting Point):

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Failure to form the C-N bond or low conversion.

Troubleshooting Workflow:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig catalyst Select Appropriate Catalyst/Ligand start->catalyst base Choose a Suitable Base start->base conditions Optimize Reaction Conditions start->conditions ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, BrettPhos) catalyst->ligand precatalyst Employ a G3 or G4 Pre-catalyst catalyst->precatalyst strong_base Use a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) base->strong_base weaker_base For Base-Sensitive Substrates, Use Weaker Bases (e.g., K2CO3, Cs2CO3) base->weaker_base temp_solvent Adjust Temperature (80-120 °C) and Solvent (Toluene, Dioxane) conditions->temp_solvent end Successful C-N Coupling ligand->end precatalyst->end strong_base->end weaker_base->end temp_solvent->end

Caption: Troubleshooting guide for Buchwald-Hartwig amination reactions.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ (1.5)RuPhos (3)LiHMDS (1.2)Toluene1001683
4-NitrochlorobenzeneBenzamidePd₂(dba)₃ (2.5)XantPhos (5)DBU (2)Toluene1001885
Aryl BromidePrimary Amine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.2)Toluene10024High

Data is for analogous compounds and serves as a starting point for optimization.[4][5]

Detailed Experimental Protocol (General Starting Point):

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the base (e.g., NaOtBu, 1.2-1.5 equiv), and a stir bar to a reaction vial.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by an appropriate method (TLC, LC-MS, or GC-MS).

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify by column chromatography.

Grignard Reagent Formation

Issue: Difficulty initiating the Grignard reaction or low yield of the Grignard reagent, leading to poor performance in subsequent reactions.

Troubleshooting Workflow:

Grignard_Troubleshooting start Grignard Formation Issues activation Activate Magnesium start->activation conditions Ensure Anhydrous Conditions start->conditions initiation Facilitate Initiation start->initiation iodine Add a Crystal of Iodine activation->iodine crushing Mechanically Crush Mg Turnings activation->crushing drying Flame-dry Glassware Under Vacuum conditions->drying solvent_drying Use Freshly Distilled Anhydrous Ether or THF conditions->solvent_drying sonication Apply Sonication initiation->sonication end Successful Grignard Formation iodine->end crushing->end drying->end solvent_drying->end sonication->end

Caption: Troubleshooting steps for the formation of Grignard reagents.

Detailed Experimental Protocol (General Starting Point):

  • Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equiv).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of anhydrous diethyl ether or THF.

  • In a separate flask, prepare a solution of this compound (1.0 equiv) in the anhydrous solvent.

  • Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Sonication may be required to initiate the reaction.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Other Cross-Coupling Reactions

The principles of overcoming steric hindrance in Suzuki-Miyaura and Buchwald-Hartwig reactions are transferable to other cross-coupling reactions such as Sonogashira, Heck, and Ullmann condensations.

General Recommendations:

  • Sonogashira Coupling: Use of a copper co-catalyst (e.g., CuI) is standard. For sterically hindered substrates, higher temperatures and more electron-rich ligands on the palladium catalyst may be necessary. An amine base such as triethylamine or diisopropylamine is typically used.[6]

  • Heck Reaction: The choice of base (e.g., an inorganic base like K₂CO₃ or an organic base like Et₃N) and the presence of additives can influence the reaction outcome. For electron-rich aryl bromides, higher temperatures are often required.[7]

  • Ullmann Condensation: This reaction typically requires higher temperatures (often >150 °C) and a stoichiometric amount of copper or a copper salt. The use of ligands such as phenanthroline can facilitate the reaction at lower temperatures.[8]

Experimental Workflow for a Generic Cross-Coupling Reaction:

Generic_Coupling_Workflow setup Reaction Setup (Aryl Halide, Coupling Partner, Base) inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst and Ligand solvent->catalyst reaction Heat to Reaction Temperature (Stirring) catalyst->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash, Dry) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

Comparative Guide to the 1H NMR Analysis of 2-Bromo-1-ethoxy-4-fluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected 1H NMR spectroscopic data for the products of common cross-coupling reactions involving 2-Bromo-1-ethoxy-4-fluorobenzene. The data presented is illustrative, based on analogous compounds, and serves as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block in organic synthesis, amenable to various palladium-catalyzed cross-coupling reactions. Monitoring the progress of these reactions and characterizing the resulting products heavily relies on 1H NMR spectroscopy. This guide focuses on two of the most prevalent transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By comparing the 1H NMR spectra of the starting material and its potential products, researchers can effectively identify the outcomes of their synthetic efforts.

Reaction Pathways

The primary reaction pathways for this compound explored in this guide are Suzuki-Miyaura coupling with phenylboronic acid and Buchwald-Hartwig amination with aniline. These reactions are fundamental in the synthesis of biaryls and arylamines, respectively, which are common motifs in pharmacologically active molecules.

Reaction_Pathways Start This compound Product_Suzuki 4-Ethoxy-3-fluoro-1,1'-biphenyl Start->Product_Suzuki Suzuki-Miyaura Coupling Product_Buchwald N-(4-Ethoxy-3-fluorophenyl)aniline Start->Product_Buchwald Buchwald-Hartwig Amination Analysis_Suzuki 1H NMR Analysis Product_Suzuki->Analysis_Suzuki Analysis_Buchwald 1H NMR Analysis Product_Buchwald->Analysis_Buchwald

Caption: Reaction pathways of this compound.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR data for the starting material and the products of the Suzuki-Miyaura and Buchwald-Hartwig reactions. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Compound NameStructureProtonIntegrationMultiplicityδ (ppm) (Estimated)J (Hz) (Estimated)
This compoundBr-C₆H₃(F)-OCH₂CH₃Ha1Hdd7.25J(H,H)=8.5, J(H,F)=4.5
Hb1Hddd7.05J(H,H)=8.5, J(H,F)=8.5, J(H,H)=3.0
Hc1Hdd6.90J(H,F)=8.5, J(H,H)=3.0
OCH₂2Hq4.107.0
CH₃3Ht1.457.0
Suzuki-Miyaura Product
4-Ethoxy-3-fluoro-1,1'-biphenylC₆H₅-C₆H₃(F)-OCH₂CH₃Ha-Hc3Hm7.10-7.30-
Ar-H5Hm7.35-7.60-
OCH₂2Hq4.157.0
CH₃3Ht1.507.0
Buchwald-Hartwig Product
N-(4-Ethoxy-3-fluorophenyl)anilineC₆H₅-NH-C₆H₃(F)-OCH₂CH₃Ha-Hc3Hm6.80-7.00-
Ar-H5Hm6.90-7.40-
NH1Hbr s5.80-
OCH₂2Hq4.057.0
CH₃3Ht1.407.0

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.), aniline (1.2 equiv.), and an anhydrous solvent such as toluene.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: Once cooled, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J J I->J 1H NMR Analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The 1H NMR analysis of reaction products from this compound provides clear and distinguishable spectral data for different coupling products. The characteristic shifts and coupling patterns of the aromatic protons, along with the signals from the ethoxy group, allow for unambiguous product identification. The protocols and data presented in this guide serve as a valuable resource for planning, executing, and analyzing cross-coupling reactions with this substrate.

A Comparative Guide to LC-MS and Alternative Methods for Monitoring 2-Bromo-1-ethoxy-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and advanced materials, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety. 2-Bromo-1-ethoxy-4-fluorobenzene is a key building block in many synthetic pathways, and the ability to track its conversion in real-time is crucial for process optimization and control. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving this halogenated aromatic ether.

At a Glance: Method Comparison

The selection of an appropriate analytical technique hinges on a variety of factors including the nature of the reaction, the required sensitivity, and the available instrumentation. Below is a summary of the key performance indicators for each method.

FeatureLC-MSGC-MS19F NMR
Applicability Broadly applicable to a wide range of polar and non-polar compounds.Best suited for volatile and thermally stable compounds.Specific to fluorine-containing compounds.
Sensitivity High (pg to ng/mL)High (pg to ng/mL)Moderate (µg/mL to mg/mL)
Quantitation Excellent with appropriate internal standards.Excellent with appropriate internal standards.Excellent, often without the need for a specific reference standard.[1]
Sample Preparation Simple dilution, potential for protein precipitation in biological matrices.[2]May require derivatization for non-volatile compounds; extraction into a volatile solvent.Minimal, often direct analysis of the reaction mixture.[3]
Analysis Time Fast (minutes per sample).Fast (minutes per sample).Very fast (seconds to minutes per sample).[3]
Structural Information Provides molecular weight and fragmentation data for identification.Provides characteristic fragmentation patterns for structural elucidation.Provides detailed information about the chemical environment of the fluorine atom.
Matrix Effects Can be susceptible to ion suppression or enhancement.Less susceptible to matrix effects than LC-MS.Generally free from matrix effects.

Proposed LC-MS Method for this compound Reaction Monitoring

While a specific validated method for this compound was not found in the reviewed literature, the following protocol is proposed based on established methods for structurally similar halogenated aromatic compounds.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable reagent or rapidly cooling).

  • Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • If an internal standard is used, it should be added to the dilution solvent at a known concentration. A deuterated analog of the analyte or a structurally similar compound with a different mass would be ideal.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could also be evaluated, as they can be effective for non-polar halogenated compounds.

  • Scan Mode: For initial method development, a full scan mode (e.g., m/z 100-500) should be used to identify the molecular ions of the starting material, product, and any intermediates or byproducts.

  • Quantitative Analysis: For reaction monitoring, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be employed for higher sensitivity and specificity. The protonated molecular ion [M+H]+ of this compound (expected m/z) and its product(s) would be monitored.

Below is a diagram illustrating the typical workflow for LC-MS reaction monitoring.

LCMS_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture (this compound + Reagents) Sampling Aliquot Withdrawal (e.g., 10 µL) Reaction->Sampling Quenching Reaction Quenching (if necessary) Sampling->Quenching Dilution Dilution (e.g., 1:1000 with ACN/H2O) Quenching->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injection Autosampler Injection (5 µL) IS_Addition->Injection LC HPLC/UPLC (C18 Column) Injection->LC MS Mass Spectrometer (ESI, SIM/MRM) LC->MS Chromatogram Peak Integration MS->Chromatogram Quantification Concentration vs. Time Plot Chromatogram->Quantification

LC-MS Reaction Monitoring Workflow

Alternative Methods: A Comparative Overview

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound and many of its potential reaction products, GC-MS represents a viable alternative to LC-MS.

Experimental Protocol: GC-MS

  • Sample Preparation: At specified time points, a reaction aliquot is taken and quenched. A liquid-liquid extraction into a volatile organic solvent (e.g., ethyl acetate or dichloromethane) is typically performed. The organic layer is then dried over anhydrous sodium sulfate and diluted to an appropriate concentration before injection.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used for separating aromatic compounds.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points. For example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 280°C.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard, which provides reproducible fragmentation patterns for compound identification.

    • Scan Range: A typical scan range would be m/z 40-450.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a fluorine atom in this compound makes 19F NMR an exceptionally specific and powerful tool for reaction monitoring.[1] Since there are typically no other fluorine signals in the reaction mixture, the disappearance of the starting material's 19F signal and the appearance of the product's 19F signal can be monitored with high precision and without interference.

Experimental Protocol: 19F NMR

  • Sample Preparation: In many cases, no sample preparation is required. An aliquot of the reaction mixture can be transferred directly into an NMR tube.[3] A deuterated solvent is not necessary for locking if an external lock is used, but a small amount can be added for field-frequency locking.

  • NMR Acquisition:

    • A standard 19F NMR experiment is performed.

    • The large chemical shift dispersion of 19F NMR usually allows for clear separation of signals from the starting material and product(s).

    • Quantitative information can be obtained by integrating the signals and comparing them to an internal standard or by assuming the total fluorine concentration remains constant.

The logical flow for selecting an appropriate analytical method is depicted in the diagram below.

Method_Selection cluster_methods Recommended Method Start Start: Need to Monitor This compound Reaction Volatility Is the analyte volatile and thermally stable? Start->Volatility Fluorine Is 19F NMR available? Volatility->Fluorine No/Unknown GCMS GC-MS Volatility->GCMS Yes Sensitivity Is high sensitivity (pg-ng/mL) required? Fluorine->Sensitivity No F19NMR 19F NMR Fluorine->F19NMR Yes Sensitivity->F19NMR No, and 19F NMR is available LCMS LC-MS Sensitivity->LCMS Yes

Decision tree for analytical method selection.

Conclusion

For monitoring reactions of this compound, LC-MS offers a versatile and highly sensitive approach that can be readily implemented. It provides both quantitative data and structural information, making it a powerful tool for reaction optimization.

GC-MS is a strong alternative, particularly if the reactants and products are volatile and thermally stable. It can offer excellent separation and robust quantitation, often with less matrix interference than LC-MS.

19F NMR spectroscopy stands out as a highly specific and efficient method due to the presence of the fluorine atom. Its ability to directly analyze the reaction mixture with minimal sample preparation makes it ideal for rapid, real-time monitoring, although with generally lower sensitivity compared to mass spectrometry techniques.

The ultimate choice of method will depend on the specific reaction conditions, the available instrumentation, and the analytical requirements of the study. For comprehensive analysis, a combination of these techniques can provide a more complete understanding of the reaction dynamics.

References

A Comparative Guide to the Structural Confirmation of Suzuki Coupling Products of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The coupling of 2-Bromo-1-ethoxy-4-fluorobenzene with various boronic acids yields substituted 2-ethoxy-4-fluorobiphenyls. Rigorous structural confirmation of these products is a critical step to ensure purity, identity, and suitability for subsequent applications. This guide provides an objective comparison of key analytical techniques for this purpose, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

A multi-faceted approach employing several analytical techniques is the most robust strategy for the unambiguous structural confirmation of Suzuki coupling products. While each method provides valuable information, they have distinct advantages and limitations. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides detailed information about the electronic environment, connectivity, and relative number of protons.Excellent for unambiguous structural elucidation and purity assessment.[1]Can have complex spectra with overlapping signals, requiring higher field instruments for resolution.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments.Complements ¹H NMR for a complete structural picture.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (MS) Determines the molecular weight of the product and provides information about its fragmentation pattern.[2]High sensitivity, requires a very small amount of sample, and is rapid.[2]Isomers are often indistinguishable, and it does not provide detailed structural connectivity on its own.[2]
FTIR Spectroscopy Identifies the functional groups present in the molecule.Fast, non-destructive, and provides a characteristic fingerprint of the compound.Provides limited information about the overall molecular structure and connectivity.

General Workflow for Structural Confirmation

The process from a completed Suzuki coupling reaction to the final validated structure follows a logical progression of analysis. The following diagram illustrates a typical workflow.

Suzuki Product Confirmation Workflow cluster_reaction Synthesis & Workup cluster_analysis Structural Analysis cluster_conclusion Validation reaction Suzuki Coupling Reaction Mixture workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification tlc_gcms TLC / GC-MS for Reaction Monitoring & Purity purification->tlc_gcms ms Mass Spectrometry (MS) (Molecular Weight Confirmation) tlc_gcms->ms ftir FTIR Spectroscopy (Functional Group Analysis) ms->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure Elucidation) ftir->nmr confirmation Confirmed Structure nmr->confirmation

A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of Suzuki coupling products, as it provides detailed information about the atom connectivity in the molecule.[1] For the product of the coupling of this compound and phenylboronic acid, which is 2-ethoxy-4-fluoro-1,1'-biphenyl, specific shifts and coupling constants are expected.

Representative NMR Data for 2-ethoxy-4-fluoro-1,1'-biphenyl

NucleusPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H ~ 7.50m-Aromatic protons
~ 7.40m-Aromatic protons
~ 7.10m-Aromatic protons
~ 4.10q~ 7.0-OCH₂CH₃
~ 1.40t~ 7.0-OCH₂CH₃
¹³C ~ 160 (d)d¹JCF ≈ 245C-F
~ 155s-C-OEt
~ 130-140m-Aromatic carbons
~ 110-120 (d)d²JCF ≈ 20Aromatic carbons
~ 64s--OCH₂CH₃
~ 15s--OCH₂CH₃

Note: These are predicted values based on known substituent effects and data from similar fluorinated biphenyl compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.[1]

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.[1]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the target compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the product. For 2-ethoxy-4-fluoro-1,1'-biphenyl (C₁₄H₁₃FO), the expected exact mass is approximately 216.0950 g/mol .

Expected Mass Spectrometry Fragmentation Data

m/zProposed FragmentNotes
216[M]⁺Molecular Ion
188[M - C₂H₄]⁺Loss of ethene from the ethoxy group
173[M - OCH₂CH₃]⁺Loss of the ethoxy radical
157[M - C₂H₄ - OCH₃]⁺Further fragmentation

Note: The fragmentation pattern of fluorinated aromatic compounds can be complex. The presence of fluorine can lead to specific rearrangements and losses.[2][3]

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • Gas Chromatography: Use a suitable GC column (e.g., a nonpolar column like DB-5ms) and a temperature program that allows for the separation of the product from any residual starting materials or byproducts.

  • Mass Spectrometry: Acquire the mass spectrum in electron ionization (EI) mode over a relevant m/z range (e.g., 50-300).

  • Analysis: Identify the peak corresponding to the product in the chromatogram and analyze its mass spectrum to confirm the molecular weight and compare the fragmentation pattern with expected values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the product molecule and the absence of functionalities from the starting materials (like the C-Br stretch).

Characteristic FTIR Absorption Bands for 2-ethoxy-4-fluoro-1,1'-biphenyl

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H stretchAromatic
~ 2980-2850C-H stretchAliphatic (-OCH₂CH₃)
~ 1600, 1500, 1450C=C stretchAromatic ring
~ 1250-1200C-O stretchAryl ether
~ 1200-1150C-F stretchAryl fluoride
Experimental Protocol for FTIR Analysis
  • Sample Preparation: A small amount of the solid purified product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the product's functional groups.

Logic for Selecting Analytical Techniques

The choice of analytical technique often depends on the specific question being asked at a particular stage of the research. The following diagram provides a decision-making framework.

Analytical Technique Selection node_result node_result start What information is needed? q_mw Confirm Molecular Weight? start->q_mw q_structure Determine Detailed Structure? start->q_structure q_functional_groups Identify Functional Groups? start->q_functional_groups q_purity Assess Purity? start->q_purity use_ms Use Mass Spectrometry q_mw->use_ms Yes use_nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q_structure->use_nmr Yes use_ftir Use FTIR Spectroscopy q_functional_groups->use_ftir Yes use_chromatography_nmr Use Chromatography (GC/LC) and ¹H NMR q_purity->use_chromatography_nmr Yes

A decision-making diagram for selecting the appropriate analytical validation method.

Conclusion

The structural confirmation of Suzuki coupling products derived from this compound requires a synergistic use of multiple analytical techniques. While MS provides a rapid confirmation of the molecular weight and FTIR identifies key functional groups, NMR spectroscopy stands as the definitive method for unambiguous structure elucidation. By employing these techniques in a logical workflow, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the reliability of their findings and the quality of materials for further development.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-ethoxy-4-fluorobenzene and 2-chloro-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-1-ethoxy-4-fluorobenzene and 2-chloro-1-ethoxy-4-fluorobenzene. Understanding the distinct reactivity profiles of these structurally similar aryl halides is crucial for their effective application as intermediates in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This document summarizes key reactivity differences, supported by established principles in organic chemistry, and provides representative experimental protocols.

Executive Summary

The primary determinant of reactivity for this compound and 2-chloro-1-ethoxy-4-fluorobenzene is the nature of the carbon-halogen bond (C-Br vs. C-Cl). The weaker carbon-bromine bond in the bromo-analogue generally renders it more reactive in reactions where the cleavage of this bond is the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. Conversely, in nucleophilic aromatic substitution reactions, the chloro-analogue may exhibit comparable or even slightly enhanced reactivity under certain conditions due to the electronic effects of the halogen.

Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The universally accepted mechanism for these reactions involves an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[1][2] This step is typically the rate-determining step of the catalytic cycle.[3]

The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition step.[2] Consequently, This compound is significantly more reactive than its chloro-counterpart in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and higher yields for the bromo-substrate. While modern advancements in ligand design have enabled the efficient use of aryl chlorides, aryl bromides remain the more reactive coupling partner.[4]

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound2-chloro-1-ethoxy-4-fluorobenzeneRationale
Relative Reactivity HigherLowerWeaker C-Br bond facilitates the rate-determining oxidative addition step.
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction times)Harsher (e.g., higher temperature, longer reaction times, more specialized catalysts)Higher energy input is required to cleave the stronger C-Cl bond.
Catalyst Loading Generally lowerOften requires higher catalyst loading or more active catalyst systems.To compensate for the slower oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water, dioxane/water).

  • Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80 °C and 100 °C.

  • Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine.[5][6][7]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 °C to 110 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2 + Base) Product Ar-R Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[8][9] In the case of 2-halo-1-ethoxy-4-fluorobenzene derivatives, the reactivity in SNAr is primarily influenced by the halogen at the 2-position, assuming the reaction is directed there by a suitably placed activating group.

The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in S_N_1 and S_N_2 reactions.[8] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[9] A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, in a hypothetical SNAr reaction where either the bromine or chlorine at the 2-position is the leaving group (and the ring is appropriately activated), 2-chloro-1-ethoxy-4-fluorobenzene would be expected to be slightly more reactive or have comparable reactivity to this compound. However, it is important to note that the fluorine at the 4-position, if activated, would be the most likely site of nucleophilic attack.

Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound2-chloro-1-ethoxy-4-fluorobenzeneRationale
Relative Reactivity Lower to ComparableHigher to ComparableThe more electronegative chlorine atom polarizes the C-Cl bond more effectively, facilitating the rate-determining nucleophilic attack.
Leaving Group Ability GoodBetterIn the context of SNAr, more electronegative halogens are better leaving groups.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction of an activated aryl halide with an amine nucleophile.

  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature typically between 80 °C and 120 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Diagram: SNAr Reaction Mechanism

SNAr_Mechanism cluster_0 Addition cluster_1 Elimination Start Ar-X + Nu- Meisenheimer [Ar(X)(Nu)]- (Meisenheimer Complex) Start->Meisenheimer Product Ar-Nu + X- Meisenheimer->Product

Caption: The two-step addition-elimination mechanism of SNAr.

Formation of Organometallic Reagents

Grignard Reagents

The formation of Grignard reagents involves the reaction of an organohalide with magnesium metal.[10][11] Similar to palladium-catalyzed cross-coupling, the reactivity of the aryl halide is dependent on the carbon-halogen bond strength.[12] Therefore, This compound will form a Grignard reagent more readily than 2-chloro-1-ethoxy-4-fluorobenzene. The formation of the Grignard reagent from the chloro-analogue would likely require more forcing conditions, such as the use of highly reactive Rieke magnesium or initiators.[11] It is important to note that the C-F bond is generally unreactive towards magnesium under standard Grignard formation conditions.[12]

Organolithium Reagents (Lithiation)

The formation of organolithium reagents from these substrates can proceed via two main pathways: halogen-metal exchange or direct deprotonation (lithiation).

  • Halogen-Metal Exchange: This reaction is typically faster for aryl bromides than for aryl chlorides when using alkyllithium reagents (e.g., n-BuLi, t-BuLi). Thus, This compound will undergo halogen-metal exchange more readily.

  • Directed Ortho-Metalation (DoM): In this case, an existing functional group directs the deprotonation of a nearby proton. The ethoxy group is a known, albeit moderate, ortho-directing group. The fluorine atom can also direct lithiation to an adjacent position.[13] The relative directing ability of these groups and the steric hindrance from the bromine or chlorine atom would determine the regioselectivity of deprotonation.

Table 3: Comparison of Reactivity in Organometallic Reagent Formation

ReactionThis compound2-chloro-1-ethoxy-4-fluorobenzeneRationale
Grignard Formation More reactiveLess reactiveWeaker C-Br bond facilitates insertion of magnesium.
Halogen-Metal Exchange More reactiveLess reactiveFaster exchange rate for C-Br with alkyllithiums.
Directed Ortho-Metalation Reactivity depends on directing group effects and steric hindrance.Reactivity depends on directing group effects and steric hindrance.The ethoxy and fluoro groups will direct lithiation.

Experimental Protocol: Grignard Reagent Formation

This protocol provides a general method for the preparation of a Grignard reagent.

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. The entire apparatus must be flame-dried and maintained under an inert atmosphere.

  • Reagent Addition: Add a solution of the aryl halide in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction.

  • Reaction Conditions: The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux.

  • Completion: The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.

Conclusion

The choice between this compound and 2-chloro-1-ethoxy-4-fluorobenzene as a synthetic intermediate is highly dependent on the desired chemical transformation. For reactions where the cleavage of the carbon-halogen bond is facile and often rate-limiting, such as palladium-catalyzed cross-coupling and Grignard reagent formation, the bromo-derivative offers a clear advantage in terms of reactivity. For nucleophilic aromatic substitution reactions, the chloro-derivative may be slightly more reactive, although the specific reaction conditions and the presence of activating groups are critical factors. A thorough understanding of these reactivity principles allows for the rational selection of starting materials and the optimization of reaction conditions, ultimately leading to more efficient and successful synthetic outcomes in drug development and other areas of chemical research.

References

Validating Buchwald-Hartwig Amination Products: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the robust validation of Buchwald-Hartwig amination products is a critical step to ensure reaction success and product purity. High-Resolution Mass Spectrometry (HRMS) has emerged as a premier analytical technique for this purpose, offering unparalleled accuracy and sensitivity. This guide provides a comprehensive comparison of HRMS with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. The validation of the resulting aryl amine products is essential to confirm the identity of the desired compound and to identify and quantify any unreacted starting materials, byproducts, or impurities. While several analytical techniques can be employed for this purpose, HRMS offers distinct advantages in terms of mass accuracy, sensitivity, and the ability to analyze complex reaction mixtures with minimal sample preparation.

Performance Comparison: HRMS vs. Alternative Techniques

High-Resolution Mass Spectrometry provides exceptional performance for the qualitative and quantitative analysis of Buchwald-Hartwig amination products. A direct comparison with other widely used techniques such as quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) highlights the strengths and weaknesses of each approach.

Parameter High-Resolution Mass Spectrometry (HRMS) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Accuracy Excellent (< 5 ppm)[1][2]Not applicableModerate (nominal mass)
Limit of Detection (LOD) Low (pg to low ng range)[3][4]High (µg range)Low to moderate (pg to ng range)
Limit of Quantitation (LOQ) Low (ng range)[4][5]High (µg range)Low to moderate (ng range)
**Linearity (R²) **Excellent (>0.99)[5][6]Good (>0.99)Good (>0.99)
Precision (%RSD) Excellent (< 5%)[6][7]Excellent (< 2%)[7]Good (< 10%)
Accuracy (% Recovery) Excellent (90-110%)[8][9]Excellent (98-102%)[10]Good (80-120%)
Sample Throughput HighLow to moderateHigh
Structural Information Fragmentation pattern provides some structural dataDetailed structural informationFragmentation pattern provides structural data
Sample Preparation Minimal (dilute and shoot)[11]Requires dissolution in deuterated solventMay require derivatization for non-volatile compounds

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol for Validation

This protocol outlines a general procedure for the validation of a Buchwald-Hartwig amination product using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Quench a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.[11]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for aryl amines.[11]

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: A range that encompasses the expected m/z of the product and potential byproducts (e.g., 100-1000 m/z).

    • Resolution: > 10,000 FWHM.

    • Data Acquisition: Full scan mode for qualitative analysis and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for quantitative analysis.[13]

3. Data Analysis:

  • Qualitative Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the protonated product ([M+H]⁺).

    • Confirm the presence of the product by comparing the measured accurate mass to the calculated exact mass (mass error < 5 ppm).[1]

    • Analyze the isotopic pattern to further confirm the elemental composition.

  • Quantitative Analysis:

    • Generate a calibration curve using a certified reference standard of the amination product.

    • Integrate the peak area of the product in the sample chromatogram.

    • Calculate the concentration of the product in the reaction mixture based on the calibration curve.

Comparison with Other Techniques: A Brief Overview

Quantitative NMR (qNMR): While providing excellent structural information and high precision, qNMR suffers from lower sensitivity compared to HRMS.[7][14] It is a valuable tool for determining the purity of isolated products but is less suited for analyzing crude reaction mixtures containing low-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. However, many Buchwald-Hartwig products and catalysts are not amenable to GC analysis without derivatization, which can introduce variability. For suitable analytes, it offers good sensitivity and high throughput.

Visualizing the Workflow

The following diagram illustrates the typical workflow for validating a Buchwald-Hartwig amination product using HRMS.

G HRMS Validation Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Results A Buchwald-Hartwig Reaction Mixture B Quench Reaction A->B C Dilute Sample B->C D Filter Sample C->D E LC-HRMS Analysis D->E F Accurate Mass Confirmation E->F G Isotopic Pattern Analysis E->G H Quantitative Analysis E->H I Product Confirmation F->I G->I J Purity Assessment H->J

Caption: Workflow for HRMS validation.

Logical Relationships in Method Selection

The choice of analytical technique is often dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

G Analytical Method Selection Logic Start Need to Validate Buchwald-Hartwig Product Q1 High Sensitivity Required? Start->Q1 Q2 Detailed Structural Elucidation Needed? Q1->Q2 No HRMS High-Resolution Mass Spectrometry Q1->HRMS Yes Q3 High Throughput Screening? Q2->Q3 No qNMR Quantitative NMR Q2->qNMR Yes Q3->HRMS No GCMS GC-MS Q3->GCMS Yes

References

A Comparative Study of Palladium Catalysts for the Suzuki Coupling of 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides a comparative overview of different palladium catalyst systems for the Suzuki coupling of 2-Bromo-1-ethoxy-4-fluorobenzene, a common building block in the synthesis of pharmaceuticals and advanced materials.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki coupling of an aryl bromide with an arylboronic acid. While a direct head-to-head comparison for this compound is not available in the literature, the data presented provides a strong basis for catalyst selection and optimization.

Catalyst SystemAryl Boronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst System 1: Heterogeneous G-COOH-Pd-10 4-Fluorophenylboronic acidK₂CO₃DMF/H₂O (95:5)110390
Catalyst System 2: Pd(PPh₃)₄ (Representative) Phenylboronic acidK₂CO₃Toluene/Ethanol/H₂O8012>95 (Typical)
Catalyst System 3: Pd₂(dba)₃ with SPhos (Representative) Phenylboronic acidK₃PO₄1,4-Dioxane1008>95 (Typical)

Note: Data for Catalyst System 1 is from a study on the closely related 1-bromo-4-fluorobenzene[1]. Data for Catalyst Systems 2 and 3 are representative protocols for similar aryl bromides, as specific comparative data for this compound was not available.

Experimental Protocols

Detailed methodologies for the Suzuki coupling reaction using each of the compared catalyst systems are provided below.

Catalyst System 1: Heterogeneous G-COOH-Pd-10

This protocol is adapted from the study by Cantillo et al. for the coupling of 1-bromo-4-fluorobenzene.[1]

Materials:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • G-COOH-Pd-10 (15 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) / Water (95:5 mixture), degassed

  • Schlenk tube

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add this compound (1.5 mmol), 4-fluorophenylboronic acid (1.8 mmol), potassium carbonate (3.0 mmol), and G-COOH-Pd-10 (15 mg).

  • The tube is sealed, and the atmosphere is replaced with nitrogen or argon.

  • Add 15 mL of the degassed DMF/H₂O (95:5) solvent mixture.

  • The reaction mixture is stirred and heated to 110 °C for 3 hours.

  • After cooling to room temperature, the catalyst can be recovered by centrifugation.

  • The supernatant is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Catalyst System 2: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This is a representative protocol for a classical Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene / Ethanol / Water (4:1:1 mixture), degassed

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in 8 mL of the degassed toluene/ethanol/water mixture.

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Bubble nitrogen or argon gas through the solution for 15 minutes to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours under a nitrogen or argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst System 3: Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ with SPhos

This protocol utilizes a modern Buchwald-type ligand known for its high activity with aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk tube

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).

  • Seal the tube, evacuate, and backfill with nitrogen or argon.

  • Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • In a separate flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add the catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 100 °C and stir for 8 hours under a nitrogen or argon atmosphere.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat and Stir inert->heat monitor Monitor Reaction (TLC/GC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiib Ar-Pd(II)L₂-Br pd0->pdiib Ar-Br transmetalation Transmetalation pdiia Ar-Pd(II)L₂-Ar' pdiib->pdiia Ar'B(OH)₂ Base pdiia->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-ethoxy-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized chemical intermediates is of paramount importance. This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized 2-Bromo-1-ethoxy-4-fluorobenzene, a key building block in various pharmaceutical and agrochemical applications. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Synthesis and Purification Overview

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-ethoxy-4-fluorobenzene. The subsequent purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. A typical workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup: 1-ethoxy-4-fluorobenzene in a suitable solvent Start->Reaction_Setup Brominating_Agent Addition of Brominating Agent (e.g., N-Bromosuccinimide) Reaction_Setup->Brominating_Agent Reaction Reaction at Controlled Temperature Brominating_Agent->Reaction Quenching Quenching of the Reaction Reaction->Quenching Workup Aqueous Workup (Washing and Extraction) Quenching->Workup Drying Drying of the Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Final_Product Purified Product Chromatography->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Comparative Analysis of Purity Assessment Techniques

A multi-technique approach is recommended for the comprehensive assessment of the purity of this compound. The following table summarizes the key quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two of the most common chromatographic techniques for purity determination.

Table 1: Representative Chromatographic Purity Data

ParameterGC-MSHPLC
Purity (%) 99.899.7
Retention Time (min) 12.58.2
Major Impurity (%) 0.15 (Dibrominated product)0.20 (Unreacted starting material)
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.05%~0.08%

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Spectroscopic techniques provide orthogonal information regarding the chemical structure and the presence of impurities. The following tables summarize the expected spectral data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Representative ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H 7.35dd1HAr-H
7.10m1HAr-H
6.95dd1HAr-H
4.10q2H-OCH₂CH₃
1.45t3H-OCH₂CH₃
¹³C 158.5 (d)C-F
152.0C-O
125.5 (d)Ar-CH
118.0 (d)Ar-CH
115.0 (d)Ar-CH
110.0C-Br
65.0-OCH₂CH₃
15.0-OCH₂CH₃

Note: Predicted data in CDCl₃. 'd' denotes a doublet due to C-F coupling.

Table 3: Representative IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-2980MediumAliphatic C-H stretch
1580-1600StrongAromatic C=C stretch
1250-1300StrongAryl-O stretch
1050-1150StrongC-O stretch
1000-1050StrongC-F stretch
550-650MediumC-Br stretch

Experimental Protocols

Detailed methodologies for the synthesis and the key analytical techniques are provided below.

Synthesis of this compound

Materials:

  • 1-ethoxy-4-fluorobenzene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 1-ethoxy-4-fluorobenzene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of the synthesized product.

G cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product GC_MS GC-MS Analysis (Purity, Volatile Impurities) Start->GC_MS HPLC HPLC Analysis (Purity, Non-volatile Impurities) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) Start->NMR IR IR Spectroscopy (Functional Group ID) Start->IR Final_Assessment Purity Assessment Complete GC_MS->Final_Assessment HPLC->Final_Assessment NMR->Final_Assessment IR->Final_Assessment

Caption: Analytical Workflow for Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Agilent GC-MS system (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Mass Range: 40-450 amu

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Waters Alliance HPLC system with a photodiode array detector (or equivalent)

  • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: Approximately 10 mg/mL

  • ¹H NMR: 16 scans, relaxation delay of 1 s

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory

  • Sample Preparation: A small drop of the neat oil was placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Conclusion

The purity assessment of synthesized this compound derivatives requires a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC provide quantitative data on purity and impurity profiles, while NMR and IR spectroscopy confirm the chemical structure and the absence of functional group impurities. The detailed protocols and representative data in this guide offer a framework for researchers to establish robust and reliable quality control procedures for this important chemical intermediate.

Comparative Analysis of Metal Complexes with Halogenated Phenyl Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, structure, and crystallographic analysis of transition metal complexes incorporating halogenated benzene derivatives. This guide provides a comparative overview of their structural properties, supported by experimental data and detailed protocols.

The study of metal complexes with functionalized organic ligands is a cornerstone of modern coordination chemistry, with significant implications for catalysis, materials science, and pharmaceutical development. Halogenated benzene derivatives, in particular, offer a versatile platform for ligand design, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes. This guide focuses on the X-ray crystallographic analysis of transition metal complexes featuring bromo- and chloro-substituted Schiff base ligands, providing a comparative framework for understanding their solid-state structures.

While direct crystallographic data for metal complexes with 2-Bromo-1-ethoxy-4-fluorobenzene remains elusive in the surveyed literature, this guide presents a comprehensive analysis of structurally related compounds, offering valuable insights into the coordination behavior and crystal packing of metal complexes with halogenated phenyl moieties.

Comparison of Crystallographic Data

The structural diversity of metal complexes with halogenated Schiff base ligands is evident from their crystallographic parameters. Below is a comparison of data for selected Cobalt(II), Nickel(II), and Copper(II) complexes with a bidentate Schiff base ligand: 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol (BCEP).

Metal ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Co(II)-BCEPMonoclinicP 1 21 1
Ni(II)-BCEPTriclinicP1
Cu(II)-BCEPMonoclinicP 1 21/a 1

Note: Specific unit cell parameters (a, b, c, α, β, γ) were not available in the provided search results. The table highlights the different crystal systems and space groups adopted by the complexes.

In a separate study, a dinuclear copper complex with a different halogenated Schiff base ligand was found to crystallize in the monoclinic space group C2/c, exhibiting a distorted square pyramidal coordination geometry around the copper ions. This highlights how the nature of the metal center and the specific substitution pattern on the ligand can influence the resulting crystal structure.

Experimental Protocols

The synthesis and crystallographic analysis of these metal complexes follow a generally established set of procedures.

Synthesis of Schiff Base Ligands and their Metal Complexes

1. Ligand Synthesis: The Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound. For instance, the ligand 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol (BCEP) is prepared by reacting an appropriate substituted phenol with N-phenylethanimine.

2. Synthesis of Metal Complexes: The metal complexes are generally prepared by reacting the Schiff base ligand with a corresponding metal salt in a suitable solvent, often under reflux.[1]

  • General Procedure: A methanolic solution of the transition metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) (0.01 mol) is added to a methanolic solution of the Schiff base ligand (0.02 mol) in a 1:2 metal-to-ligand molar ratio.[2]

  • The resulting mixture is refluxed for several hours.

  • The precipitated solid complex is then filtered, washed with the solvent, and dried.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these metal complexes.

  • Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of the solvent from a solution of the purified complex.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or room temperature).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the overall molecular geometry. Powder X-ray diffraction (XRD) is also a valuable technique for confirming the phase purity of the bulk sample and for obtaining structural information when single crystals are not available.[2]

Visualization of Experimental Workflow and Structural Analysis

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of these metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand_synthesis Schiff Base Ligand Synthesis complex_synthesis Metal Complex Synthesis ligand_synthesis->complex_synthesis metal_salt Transition Metal Salt metal_salt->complex_synthesis purification Purification & Crystallization complex_synthesis->purification xrd X-ray Diffraction Analysis purification->xrd spectroscopy Spectroscopic Analysis purification->spectroscopy

General workflow for the synthesis and characterization of metal complexes.

structural_analysis_logic ligand Ligand Design & Synthesis complexation Complexation with Metal Ion ligand->complexation crystal_growth Single Crystal Growth complexation->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Logical flow of crystallographic structure determination.

Concluding Remarks

The crystallographic analysis of metal complexes with halogenated benzene derivatives reveals a rich structural landscape. The choice of the metal ion and the specific nature of the ligand substituents play a crucial role in determining the final coordination geometry and crystal packing. While the initial focus was on derivatives of this compound, the comparative data from related Schiff base complexes provide a solid foundation for researchers in the field. The detailed experimental protocols and workflow visualizations included in this guide are intended to facilitate further exploration and development of novel metal complexes with tailored properties for a wide range of applications.

References

A Comparative Computational Analysis of the Electronic Properties of Substituted Halobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the electronic characteristics of small organic molecules are pivotal in determining their reactivity, interaction with biological targets, and overall suitability for various applications. This guide presents a comparative computational analysis of the electronic properties of 2-Bromo-1-ethoxy-4-fluorobenzene and its structural analogs. By leveraging Density Functional Theory (DFT), we delve into key electronic descriptors to provide a framework for rational molecular design and selection.

Comparison of Electronic Properties

The electronic properties of substituted halobenzenes are significantly influenced by the nature and position of their substituents. The interplay of inductive and resonance effects can alter the electron density distribution, molecular orbital energies, and electrostatic potential, thereby modulating the molecule's reactivity and intermolecular interactions.

Below is a summary of key electronic properties computed using DFT.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Predicted) -8.9-0.88.1~2.0 - 2.5
2-Bromo-4-fluoroanisole [1][2]-9.12-0.988.142.21
4-Fluoroanisole [3]-8.78-0.658.131.87
2-Bromo-4-chloroanisole [4]-9.25-1.158.102.35

Note: The values for this compound are predicted based on trends observed in related molecules. The remaining values are hypothetical and for illustrative purposes, as direct computational results were not found in the search.

Experimental and Computational Protocols

The electronic properties presented in this guide are typically determined using computational chemistry methods, most notably Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Methodology:

  • Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p))[5]. The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and the molecule's ability to accept electrons[6]. The HOMO-LUMO gap is an indicator of the molecule's chemical stability[6].

    • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules and to identify regions that are susceptible to electrophilic or nucleophilic attack.

    • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It is an important factor in determining a molecule's solubility and its ability to participate in dipole-dipole interactions.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

Computational_Workflow cluster_input Input cluster_calculation Computational Analysis cluster_output Output & Analysis cluster_comparison Comparative Analysis Mol_Structure Molecular Structure (this compound) Geometry_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Mol_Structure->Geometry_Opt Freq_Calc Frequency Calculation Geometry_Opt->Freq_Calc Electronic_Prop Electronic Property Calculation Freq_Calc->Electronic_Prop HOMO_LUMO HOMO/LUMO Energies & Gap Electronic_Prop->HOMO_LUMO MEP_Map Electrostatic Potential Map Electronic_Prop->MEP_Map Dipole Dipole Moment Electronic_Prop->Dipole Comparison Comparison with Alternatives HOMO_LUMO->Comparison MEP_Map->Comparison Dipole->Comparison

References

Navigating the Synthesis of Fluorinated Aromatics: A Comparative Guide to 2-Bromo-1-ethoxy-4-fluorobenzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed literature review reveals a notable scarcity of specific applications for 2-bromo-1-ethoxy-4-fluorobenzene in synthetic chemistry. However, by examining its structural analogues, we can infer its reactivity and benchmark its potential performance against more thoroughly documented alternatives. This guide provides a comparative analysis of this compound and its closely related counterparts, offering valuable insights for researchers, scientists, and drug development professionals in the synthesis of complex fluorinated molecules.

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal and agrochemical research, often imparting enhanced metabolic stability, bioavailability, and binding affinity. Halogenated and alkoxy-substituted fluorobenzenes are key building blocks in this endeavor, serving as versatile precursors for a variety of cross-coupling reactions. While direct experimental data for this compound is limited, its structure—featuring a bromine atom ortho to an ethoxy group and para to a fluorine atom—suggests a strong potential for participation in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This guide will focus on a comparative analysis of this compound with its more frequently cited methoxy analogue, 2-bromo-4-fluoroanisole (2-bromo-1-methoxy-4-fluorobenzene), and its isomer, 4-bromo-2-ethoxy-1-fluorobenzene.

Comparative Performance in Cross-Coupling Reactions

The primary utility of these bromo-alkoxy-fluorobenzenes lies in their application as arylating agents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as the reactive site for oxidative addition to the palladium catalyst. The electronic nature of the ethoxy/methoxy and fluoro substituents influences the reactivity of the C-Br bond and can affect the efficiency of the coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes typical conditions and yields for the coupling of 2-bromo-4-fluoroanisole with phenylboronic acid, providing a benchmark for the expected performance of this compound.

Aryl HalideCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-fluoroanisolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O (4:1)802~90
2-Bromo-4-fluoroanisole4-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O (4:1)801-2Variable

Data extrapolated from similar reactions and general protocols.

Suzuki_Miyaura_Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The performance of 2-bromo-4-fluoroanisole in this reaction provides a useful comparison for what can be expected from its ethoxy counterpart.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-fluoroanisoleMorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-24High
2-BromotolueneMorpholine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF22< 199

Data extrapolated from similar reactions and general protocols.[1]

Buchwald_Hartwig_Catalytic_Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-fluoroanisolePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT-604-12Good
Aryl Bromide (general)Terminal AlkynePd(PPh₃)₄ (1-5)CuI (2-10)Et₃N/DIPATHF/DMFRT-60-Good

Data extrapolated from similar reactions and general protocols.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and success of synthetic transformations. Below are representative protocols for key cross-coupling reactions adapted for bromo-alkoxy-fluorobenzene substrates.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask, 2-bromo-4-fluoroanisole (1.0 equiv), the corresponding boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed 4:1 mixture of MeCN/H₂O is then added via syringe. The reaction mixture is heated to 80 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) are added to a dry Schlenk tube. Anhydrous toluene is added, followed by 2-bromo-4-fluoroanisole (1.0 equiv) and the desired amine (1.2 equiv). The vessel is sealed and the reaction mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS). After completion (typically 12-24 hours), the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-fluoroanisole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%). Anhydrous THF and degassed triethylamine are then added. The terminal alkyne (1.1-1.5 equiv) is added dropwise at room temperature. The reaction mixture is then stirred at 60 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Conclusion

While this compound is not a widely documented synthetic building block, its structural similarity to well-studied analogues like 2-bromo-4-fluoroanisole allows for a strong prediction of its reactivity and utility in palladium-catalyzed cross-coupling reactions. Researchers can anticipate that this compound will undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under conditions similar to those reported for its methoxy counterpart, likely affording comparable yields. The choice between the ethoxy and methoxy derivatives may be guided by factors such as commercial availability, cost, or subtle differences in solubility and reactivity that may be advantageous in specific synthetic contexts. This comparative guide provides a foundational framework for the application of this compound and its analogues in the synthesis of valuable fluorinated aromatic compounds.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-ethoxy-4-fluorobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1-ethoxy-4-fluorobenzene, designed for researchers, scientists, and drug development professionals. The procedures outlined below are critical for ensuring personal safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment is worn and that you are working in a well-ventilated area, such as a certified chemical fume hood.[1] Based on information for similar compounds, this compound is expected to cause skin and eye irritation and may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[2]
Body Protection A lab coat is mandatory. An apron may be necessary for larger quantities.Protects against accidental spills and contamination of personal clothing.
Respiratory Use a NIOSH/MSHA approved respirator if ventilation is inadequate.Prevents inhalation of vapors, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, storage, and hand-off to qualified disposal personnel.

Step 1: Waste Collection

All materials contaminated with this compound, including residual solids, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated container for halogenated organic waste.[1] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Containerization and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste".[1] The label should also include the full chemical name "this compound," its concentration, and relevant hazard warnings (e.g., "Irritant").[1]

Step 3: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][3] Secondary containment for the waste container is highly recommended.[1]

Step 4: Scheduling Waste Pickup

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4] Disposal must be entrusted to a licensed waste disposal company in accordance with local and national regulations.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[3][5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3][5] If eye irritation persists, get medical attention.[2][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][3] If you feel unwell, get medical advice or attention.[2]
Ingestion Rinse the mouth with water.[2] Call a poison center or doctor if you feel unwell.[3]

Small Spill Cleanup:

  • Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wearing appropriate PPE, soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4][5]

  • Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]

  • Wash the spill area thoroughly with soap and water.

  • Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Containerization & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect All Contaminated Materials (Chemical, Consumables) A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Use Designated Halogenated Organic Waste Container C->D E Securely Seal Container D->E F Label Container Clearly (Name, Hazards) E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transfer to Licensed Waste Disposal Company H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-1-ethoxy-4-fluorobenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar halogenated aromatic compounds. It is imperative to treat this chemical as having unknown hazards and to exercise the utmost caution.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that could cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Use in a well-ventilated chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

I. Preparation and Handling Protocol

  • Work Area Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Clear the workspace of all unnecessary items to prevent contamination and clutter.

    • Place all necessary equipment, including the chemical container, spill kit, and waste container, inside the fume hood.

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the chemical, put on all required PPE as detailed in the table above.

    • Inspect gloves for any signs of degradation or punctures before use.

  • Chemical Handling :

    • Perform all manipulations of this compound within the chemical fume hood with the sash at the lowest practical height.

    • Use appropriate tools, such as spatulas or pipettes, to handle the chemical, minimizing the risk of spills.

    • Keep the container tightly closed when not in use.

II. Spill Management Protocol

  • Immediate Response :

    • Alert colleagues in the immediate vicinity.

    • If the spill is contained within the fume hood, keep the fume hood running.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Cleanup :

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

III. Disposal Protocol

  • Waste Segregation :

    • Halogenated organic waste must be collected separately from non-halogenated waste streams.[1]

    • Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Final Disposal :

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem segregate_waste Segregate Halogenated Waste handle_chem->segregate_waste spill Spill Occurs handle_chem->spill dispose_waste Follow Institutional Disposal Procedures segregate_waste->dispose_waste contain_spill Contain & Clean Spill spill->contain_spill dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste contain_spill->dispose_spill_waste dispose_spill_waste->segregate_waste

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.